2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERLJKYKSAIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469901 | |
| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221289-88-9 | |
| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile from 3,4-diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document details a validated synthetic protocol, reaction mechanisms, and the broader context of its application in drug discovery, particularly as a potential kinase inhibitor.
Introduction
Benzimidazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. The 2-oxo-benzimidazole (benzimidazolone) core, in particular, is a key feature in a number of pharmacologically active compounds. This guide focuses on the synthesis of the 5-carbonitrile substituted derivative, a valuable intermediate for the development of novel therapeutics.
Synthetic Pathway and Experimental Protocol
The primary and most documented method for the synthesis of this compound from 3,4-diaminobenzonitrile involves a cyclization reaction using N,N'-Carbonyldiimidazole (CDI) as a phosgene equivalent. This reagent offers a safer and more convenient alternative to gaseous phosgene or its liquid derivatives like triphosgene.
Method 1: N,N'-Carbonyldiimidazole (CDI) Mediated Cyclization
This method proceeds under mild conditions with a straightforward workup procedure.
Reaction Scheme:
An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile . This document collates available data on its chemical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and explores the biological context of the broader benzimidazole scaffold.
Core Physicochemical Properties
This compound, a derivative of the versatile benzimidazole scaffold, possesses a unique combination of functional groups that dictate its physical and chemical behavior. The benzimidazole core is a prominent feature in many pharmacologically active molecules.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical identifiers and properties for this compound. While extensive experimental data for this specific molecule is limited in public literature, the available information is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-oxo-1,3-dihydro-1H-benzimidazole-5-carbonitrile | N/A |
| CAS Number | 221289-89-9 | [2][3][4] |
| Molecular Formula | C₈H₅N₃O | [2][3][4] |
| Molecular Weight | 159.14 g/mol | [2][3] |
| Appearance | Off-white solid | [2] |
| Purity | Typically available at ≥95% or ≥99% | [4] |
| Melting Point | Not explicitly reported in searched literature. | N/A |
| Boiling Point | Not explicitly reported in searched literature. | N/A |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF). Used a 40% acetone/hexane mixture as an eluent in column chromatography, suggesting some solubility in this system.[2] The parent benzimidazole is freely soluble in alcohol and soluble in aqueous acids/strong alkalis.[5] | [2] |
| pKa (Predicted) | A predicted pKa of a related compound, 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxaldehyde, is 11.78 ± 0.30, suggesting the N-H protons of the core structure are weakly acidic. | [6] |
| LogP | Not explicitly reported. A more complex derivative, 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide), has a calculated logP of 3.01. | [7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of physicochemical data. This section provides a protocol for the synthesis of the title compound based on published literature and outlines standard procedures for determining key physicochemical parameters.
Synthesis of this compound
The following protocol is adapted from a documented synthesis route.[2][3]
Reaction:
-
Starting Materials: 3,4-Diaminobenzonitrile and 1,1'-Carbonyldiimidazole (CDI).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Under an inert argon atmosphere and at room temperature, dissolve 3,4-diaminobenzonitrile (1.0 equivalent) in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (1.0 equivalent) to the solution.
-
Stir the reaction mixture for approximately 16 hours at room temperature.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
-
Elute the column with a mixture of 40% acetone in hexane to yield the final product as an off-white solid.[2]
-
Below is a workflow diagram illustrating the synthesis and purification process.
Determination of Aqueous Solubility (Shake-Flask Method)
This standard OECD-recommended protocol can be used to determine the water solubility of the compound.
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated aqueous solution.[8]
-
Quantification: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/L or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining the acid dissociation constant (pKa).[9]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix) to a known concentration (typically at least 10⁻⁴ M).[9][10]
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[10]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[10]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a key measure of lipophilicity. The shake-flask method is the gold standard for its determination.[12]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a small, known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[13]
-
Phase Separation: Allow the two phases (n-octanol and water) to separate completely. Centrifugation can be used to break up any emulsions.[14]
-
Quantification: Determine the concentration of the compound in each of the two phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).[13]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]
Biological Context and Signaling Pathways
While the specific biological activity of this compound is not widely reported, its structural analogs have shown significant activity, particularly as modulators of serotonin (5-HT) receptors.[9][14] Derivatives of the 2,3-dihydro-2-oxo-1H-benzimidazole core have been synthesized and evaluated as potent antagonists and partial agonists for the 5-HT₄ and 5-HT₃ receptors.[9][16][17]
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial in various physiological processes, including gastrointestinal motility and cognitive function.
The diagram below illustrates a simplified signaling pathway for a Gs-coupled receptor like 5-HT₄.
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE, CasNo.221289-88-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Benzimidazole-5-carboxaldehyde, 2,3-dihydro-1-methyl-2-oxo- | 1554481-60-5 [chemicalbook.com]
- 7. Compound 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) -... [chemdiv.com]
- 8. quora.com [quora.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. enamine.net [enamine.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. acdlabs.com [acdlabs.com]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS: 221289-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS: 221289-88-9), a heterocyclic organic compound. While this specific molecule is readily available as a chemical intermediate, public domain data regarding its biological activity and potential therapeutic applications remains unpublished. This guide details the available physicochemical properties and a validated synthetic route. Furthermore, it contextualizes the potential pharmacological relevance of this compound by examining the well-documented activities of structurally related 2-oxo-2,3-dihydro-1H-benzimidazole derivatives. This document also presents a hypothetical experimental workflow for the initial biological screening of this compound, based on the known targets of its analogs.
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents. The fused benzene and imidazole rings provide a unique structural framework that can interact with various biological targets. The 2-oxo-benzimidazole core, in particular, is a key feature of several compounds investigated for their therapeutic potential. This guide focuses specifically on the 5-carbonitrile derivative, this compound, providing a centralized resource of its known chemical data and a prospective outlook on its potential research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 221289-88-9 | N/A |
| Molecular Formula | C₈H₅N₃O | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H) | [1] |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound has been reported.[1]
Reaction Scheme
The synthesis involves the cyclization of 3,4-diaminobenzonitrile with 1,1'-carbonyldiimidazole (CDI).
References
Spectroscopic Analysis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a molecule of interest in medicinal chemistry and materials science. This document focuses on its Nuclear Magnetic Resonance (NMR) spectroscopic profile, presenting both proton (¹H) and carbon-13 (¹³C) NMR data. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Atom Numbering
The chemical structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 11.16 | br s | - | N1-H |
| 11.04 | br s | - | N3-H |
| 7.39 | dd | 8.1, 1.6 | H6 |
| 7.30 | s | - | H4 |
| 7.06 | d | 8.2 | H7 |
br s = broad singlet, dd = doublet of doublets, d = doublet
¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) [ppm] | Assignment |
| ~155 | C2 (C=O) |
| ~135 | C7a |
| ~130 | C3a |
| ~125 | C5 |
| ~120 | C-CN |
| ~118 | C6 |
| ~110 | C4 |
| ~105 | C7 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved via the reaction of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole.[1][2]
-
Procedure: To a solution of 3,4-diaminobenzonitrile (1.5 mmol) in tetrahydrofuran (THF, 10 mL) at room temperature and under an inert atmosphere (e.g., argon), N,N'-carbonyldiimidazole (1.5 mmol) is added.[1][2] The resulting mixture is stirred for 16 hours.[1][2] Following the completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone/hexane) as the eluent to yield this compound as an off-white solid.[1][2]
NMR Spectroscopic Analysis
-
Instrumentation: ¹H NMR spectra are typically recorded on a 400 MHz NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, in this case, DMSO-d₆.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Conceptual Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Conceptual workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
molecular structure and IUPAC name of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, physicochemical properties, synthesis, and spectral characterization of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Molecular Structure and IUPAC Name
The compound with the chemical name this compound is a heterocyclic organic molecule. Its structure consists of a fused benzene and imidazole ring system, with a carbonyl group at the 2-position of the imidazole ring and a nitrile group attached to the 5-position of the benzene ring.
IUPAC Name: this compound
Molecular Formula: C₈H₅N₃O[1][2]
Canonical SMILES: N#Cc1ccc2[nH]c(=O)[nH]c2c1
Molecular Weight: 159.15 g/mol [1][3]
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 159.15 g/mol | [1][3] |
| Molecular Formula | C₈H₅N₃O | [1][2] |
| Appearance | Off-white solid | [1][4] |
| LogP | 1.37 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the reaction of 3,4-diaminobenzonitrile with 1,1'-carbonyldiimidazole (CDI).[1][4]
Experimental Procedure:
-
Under an inert argon atmosphere and at room temperature, dissolve 3,4-diaminobenzonitrile (1.5 mmol, 200 mg) in anhydrous tetrahydrofuran (THF) (10 mL).
-
To this solution, add N,N'-carbonyldiimidazole (1.5 mmol, 243 mg).
-
Stir the resulting reaction mixture for 16 hours at room temperature.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Purify the crude product using silica gel column chromatography. Elute with a 40% acetone in hexane mixture.
-
The final product, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile, is obtained as an off-white solid (60 mg, 0.37 mmol, 24% yield).[1][4]
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE, CasNo.221289-88-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. Hit2Lead | this compound | CAS# 221289-88-9 | MFCD06659795 | BB-4035620 [hit2lead.com]
- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]
Solubility Profile of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document outlines a robust experimental protocol for its determination, offers a qualitative assessment of its likely solubility based on available information, and presents a generalized experimental workflow for solubility determination.
Introduction
This compound is a member of the benzimidazole family, a class of compounds known for their diverse pharmacological activities. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The absence of this data highlights the need for experimental determination to support further research and development.
Qualitative Solubility Assessment
Based on the available information regarding its synthesis and the general solubility characteristics of related benzimidazole compounds, a qualitative assessment of the solubility of this compound can be inferred:
-
Dimethyl Sulfoxide (DMSO): The compound is soluble in DMSO, as evidenced by the use of DMSO-d6 for 1H NMR analysis during its characterization[1].
-
Acetone/Hexane Mixtures: The purification of the compound is achieved using silica gel column chromatography with a 40% acetone/hexane mixture as the eluent, indicating at least partial solubility in this solvent system[1].
-
Alcohols: For the parent compound, benzimidazole, solubility in alcohols generally decreases as the length of the alcohol's alkyl chain increases[2][3]. A similar trend may be expected for this compound.
It is important to note that these are qualitative inferences, and experimental verification is necessary for any application requiring precise solubility values.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a detailed protocol for determining the thermodynamic solubility of this compound, a reliable method for establishing equilibrium solubility.
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that an equilibrium saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.
Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Caption: A flowchart of the shake-flask method for solubility.
References
The Strategic Role of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among the diverse array of benzimidazole-based intermediates, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile emerges as a particularly valuable building block. Its unique combination of a reactive nitrile handle and a privileged benzimidazolone core makes it a strategic starting point for the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth overview of its synthesis, properties, and its pivotal role in the development of novel drug candidates, with a focus on serotonin 5-HT4 receptor modulators.
Chemical Properties and Synthesis
This compound is a stable, off-white solid that serves as a versatile precursor in multi-step organic syntheses.[2][3] Its key chemical identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 221289-88-9 |
| Molecular Formula | C₈H₅N₃O |
| Molecular Weight | 159.14 g/mol |
Table 1: Chemical Properties of this compound.
The synthesis of this intermediate is readily achievable through the cyclization of 3,4-diaminobenzonitrile with a suitable carbonyl source, such as N,N'-carbonyldiimidazole.[2][3]
Experimental Protocol: Synthesis of this compound[2][3]
Materials:
-
3,4-diaminobenzonitrile
-
N,N'-carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Hexane
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
Under an inert argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
To this solution, add N,N'-carbonyldiimidazole (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the THF by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone in hexane) as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.
Quantitative Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H).[2][3]
Application as a Key Intermediate in Drug Discovery
The true value of this compound lies in its utility as a scaffold for generating libraries of bioactive molecules. The benzimidazolone core is a recognized pharmacophore for various biological targets, and the nitrile group offers a versatile handle for chemical elaboration. While direct synthesis of a marketed drug from this specific nitrile has not been prominently reported, its structural analogues are extensively used in the synthesis of potent 5-HT4 receptor modulators.
The 2-oxo-2,3-dihydro-1H-benzimidazole core has been successfully employed in the development of selective 5-HT4 receptor partial agonists and antagonists. These compounds have therapeutic potential in treating gastrointestinal motility disorders and cognitive impairments.
Synthesis of 5-HT4 Receptor Modulators
The general synthetic strategy involves the N-alkylation of the benzimidazolone core, followed by further functionalization. While the cited research on 5-HT4 receptor modulators does not start from the 5-carbonitrile derivative, the methodologies are highly relevant and adaptable for derivatives of this intermediate. The nitrile group could be envisioned to be transformed into other functional groups, such as an amine or a carboxylic acid, either before or after the core elaboration, to modulate the pharmacological profile of the final compounds.
A representative experimental workflow for the synthesis and screening of such compounds is illustrated below.
Quantitative Biological Data for 2-oxo-2,3-dihydro-1H-benzimidazole Derivatives
The following table summarizes the in vitro biological data for a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, demonstrating their high affinity and selectivity for the 5-HT4 receptor.
| Compound | R | R' | 5-HT₄ Ki (nM) | 5-HT₃ Ki (nM) | D₂ Ki (nM) | pKb (5-HT₄) | Intrinsic Activity (IA) |
| 5a | i-Pr | Me | 38.9 | >10000 | >10000 | - | 0.94 |
| 5h | i-Pr | Bu | 154 | >10000 | >10000 | 7.94 | Antagonist |
| 6a | Et | Me | 6.7 | 1340 | >10000 | 7.73 | Antagonist |
| 7a | c-Pr | Me | 12.3 | 2560 | >10000 | 7.55 | Antagonist |
Table 2: In vitro affinities and functional activities of selected 2-oxo-2,3-dihydro-1H-benzimidazole derivatives at 5-HT₄, 5-HT₃, and D₂ receptors. Data extracted from literature.
The 5-HT4 Receptor Signaling Pathway
The therapeutic effects of 5-HT4 receptor modulators are mediated through the Gs-alpha subunit of the G-protein coupled receptor (GPCR) signaling cascade. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately modulating neurotransmitter release and neuronal excitability.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel therapeutic agents. Its straightforward synthesis and the presence of a modifiable nitrile group on a privileged benzimidazolone scaffold make it an attractive starting material for drug discovery campaigns, particularly in the pursuit of selective 5-HT4 receptor modulators. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the generation of next-generation therapeutics.
References
Unlocking the Therapeutic Potential of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth overview of the core therapeutic applications, mechanisms of action, and pharmacological data associated with these compounds, offering a valuable resource for researchers and drug development professionals.
Core Therapeutic Applications
Derivatives of this compound have been investigated for a multitude of therapeutic applications, primarily as enzyme inhibitors and receptor modulators. These applications span several key disease areas:
-
Metabolic and Inflammatory Disorders: Certain derivatives have been identified as potent inhibitors of serine palmitoyltransferase (SPT). By modulating the sphingolipid biosynthesis pathway, these compounds hold promise for the treatment of type 2 diabetes, metabolic syndrome, and various inflammatory conditions.[1]
-
Respiratory Diseases: A number of derivatives exhibit dual activity as beta-2 adrenergic receptor agonists and M3 muscarinic receptor antagonists. This dual pharmacology makes them attractive candidates for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, offering both bronchodilation and anticholinergic effects.
-
Pain and Inflammation: Vanilloid receptor 1 (VR1, also known as TRPV1) antagonism is another key therapeutic avenue for this class of compounds. By blocking the VR1 receptor, these derivatives can potentially alleviate neuropathic pain, inflammatory pain, and other conditions associated with VR1 hyperactivity.
-
Autoimmune Diseases and Cancer: Derivatives acting as agonists of the sphingosine-1-phosphate receptor 1 (S1P1) have shown potential in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as certain types of cancer.[2]
-
Oncology: Inhibition of the KIT tyrosine kinase receptor is a significant area of investigation for these compounds. Dysregulation of the KIT signaling pathway is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), making KIT inhibitors a valuable therapeutic strategy.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for representative derivatives, providing a comparative overview of their potency and activity against their respective targets.
| Target | Derivative Type | Activity | IC50/EC50 (nM) | Reference |
| Serine Palmitoyltransferase | SPT Inhibitor | Inhibition | Data not publicly available in peer-reviewed literature | Patent: WO2008084300A1 |
| Beta-2 Adrenergic Receptor | Dual Agonist/Antagonist | Agonism | Data not publicly available in peer-reviewed literature | Patent: CA2849868A1 |
| M3 Muscarinic Receptor | Dual Agonist/Antagonist | Antagonism | Data not publicly available in peer-reviewed literature | Patent: CA2849868A1 |
| Vanilloid Receptor 1 (VR1) | VR1 Antagonist | Antagonism | 97 - 421 | Patent: 1893583 - EPO[4] |
| KIT Tyrosine Kinase | KIT Inhibitor | Inhibition | Data not publicly available in peer-reviewed literature | Patent: WO2024117179A1 |
| Sphingosine-1-Phosphate Receptor 1 (S1P1) | S1P1 Agonist | Agonism | Data not publicly available in peer-reviewed literature | Patent: US20090076070A1 |
Note: Much of the quantitative data for specific derivatives of this compound is currently held within patent literature and may not be available in peer-reviewed journals. The table will be updated as more data becomes publicly accessible.
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new and improved therapeutic agents.
Serine Palmitoyltransferase (SPT) Inhibition
SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and structure.[5][6] Inhibition of SPT by this compound derivatives can modulate the levels of key sphingolipids like ceramide and sphingosine-1-phosphate, thereby impacting downstream signaling events involved in insulin resistance, inflammation, and apoptosis.[7]
Dual Beta-2 Adrenergic Agonism and M3 Muscarinic Antagonism
In the airways, beta-2 adrenergic receptors and M3 muscarinic receptors play opposing roles in the regulation of smooth muscle tone. Beta-2 adrenergic receptor activation leads to bronchodilation via the Gs-adenylyl cyclase-cAMP pathway, while M3 muscarinic receptor activation causes bronchoconstriction through the Gq-phospholipase C-IP3-Ca2+ pathway.[1][8][9][10] Derivatives with dual activity can simultaneously promote bronchodilation and inhibit bronchoconstriction, offering a synergistic therapeutic effect.[11][12]
Vanilloid Receptor 1 (VR1) Antagonism
The VR1 receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin.[13] Its activation on sensory neurons leads to the sensation of pain.[14][15] Antagonists of VR1 can block the influx of cations, thereby preventing the depolarization of nociceptive neurons and inhibiting the transmission of pain signals.[16][17]
KIT Tyrosine Kinase Inhibition
The KIT receptor tyrosine kinase plays a critical role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[18][19][20] Activating mutations in the KIT gene can lead to constitutive activation of the receptor and uncontrolled cell growth, a hallmark of several cancers.[21][22] Inhibitors of KIT, including certain this compound derivatives, can block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the validation and advancement of research in this field. The following provides an overview of typical experimental protocols.
In Vitro Enzyme/Receptor Binding and Activity Assays
-
General Principle: To determine the potency of the derivatives, in vitro assays are conducted using purified enzymes or cells expressing the target receptor.
-
Serine Palmitoyltransferase (SPT) Inhibition Assay:
-
Method: A common method involves using a radioactive or fluorescently labeled substrate (e.g., [3H]serine or a fluorescently tagged palmitoyl-CoA). The reaction is initiated by adding the enzyme and the test compound. The amount of product formed is quantified by liquid scintillation counting or fluorescence measurement.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
Receptor Binding Assays (e.g., for B2AR, M3R, VR1, KIT, S1P1):
-
Method: Radioligand binding assays are frequently employed. Membranes from cells overexpressing the target receptor are incubated with a specific radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioligand is measured after separating the bound from the free ligand.
-
Data Analysis: Ki (inhibition constant) values are determined from competitive binding curves.
-
-
Functional Assays (e.g., for B2AR, M3R, S1P1):
-
Method: For GPCRs, functional assays often measure the levels of second messengers. For Gs-coupled receptors like B2AR, cAMP levels are measured using techniques like ELISA or FRET-based biosensors. For Gq-coupled receptors like M3R, intracellular calcium mobilization is monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
-
Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are determined from dose-response curves.
-
-
VR1 Activation/Inhibition Assay:
-
Method: Calcium influx assays are standard. Cells expressing VR1 are loaded with a calcium-sensitive dye. The cells are then stimulated with a VR1 agonist (e.g., capsaicin) in the presence of varying concentrations of the test antagonist. The change in intracellular calcium is measured using a fluorescence plate reader or microscopy.
-
Data Analysis: IC50 values are calculated from the inhibition of the agonist-induced calcium response.
-
-
KIT Kinase Activity Assay:
-
Method: In vitro kinase assays typically use a purified recombinant KIT kinase domain, a substrate peptide, and ATP (often radiolabeled [γ-32P]ATP). The transfer of the phosphate group to the substrate is measured.
-
Data Analysis: IC50 values are determined by measuring the inhibition of kinase activity at different compound concentrations.
-
Cellular Assays
-
Cell Proliferation/Cytotoxicity Assays (for anticancer agents):
-
Method: The MTT or MTS assay is widely used. Cancer cells are treated with the test compounds for a defined period (e.g., 72 hours). The viability of the cells is then assessed by measuring the metabolic conversion of a tetrazolium salt to a colored formazan product.
-
Data Analysis: GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are calculated.
-
-
Apoptosis Assays:
-
Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Data Analysis: The percentage of cells in early apoptosis, late apoptosis, and necrosis is determined.
-
In Vivo Models
-
Animal Models of Disease:
-
Metabolic Diseases: For evaluating SPT inhibitors, rodent models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) are often used. Key parameters measured include blood glucose levels, insulin sensitivity, and lipid profiles.
-
Respiratory Diseases: To assess dual B2AR agonists/M3R antagonists, animal models of bronchoconstriction (e.g., methacholine-induced bronchoconstriction in guinea pigs or mice) are employed. Lung function parameters are measured.
-
Pain: For VR1 antagonists, various rodent models of inflammatory pain (e.g., carrageenan- or CFA-induced paw edema) and neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) are utilized. Nociceptive behaviors such as thermal hyperalgesia and mechanical allodynia are assessed.
-
Cancer: For KIT inhibitors, xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used. Tumor growth is monitored over time, and the efficacy of the test compound is evaluated.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable diversity of pharmacological activities, targeting key proteins involved in a range of debilitating diseases.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around this core structure is needed to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Off-Target Effects: Comprehensive profiling of these derivatives against a broader panel of kinases and receptors is essential to identify and mitigate potential off-target toxicities.
-
Translational Studies: More extensive in vivo studies in relevant disease models are required to validate the therapeutic potential of these compounds and to identify promising candidates for clinical development.
-
Public Dissemination of Data: Encouraging the publication of detailed pharmacological data and experimental protocols in peer-reviewed journals will be crucial for accelerating progress in this field.
By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community is well-positioned to deliver innovative and effective treatments for a variety of unmet medical needs.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20090076070A1 - Hetero compound - Google Patents [patents.google.com]
- 3. WO2024117179A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]
- 4. SUBSTITUTED ARYLOXY-N-BICYCLOMETHYL ACETAMIDE COMPOUNDS AS VR1 ANTAGONISTS - Patent 1893583 [data.epo.org]
- 5. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPTLC1 serine palmitoyltransferase long chain base subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. CA2849868A1 - New cyclohexylamine derivatives having .beta.2 adrenergic agonist and m3 muscarinic antagonist activities - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Capsaicin Activation of the Pain Receptor, VR1: Multiple Open States from Both Partial and Full Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endovanilloid signaling in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. VR1 receptor modulators as potential drugs for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 20. scholars.nova.edu [scholars.nova.edu]
- 21. KIT (gene) - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: Synthesis, Commercial Availability, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its commercial availability, synthetic methodologies, and known biological activities, with a focus on its potential applications in drug discovery and development.
Chemical Properties and Commercial Availability
This compound, with the CAS number 221289-88-9, is a stable, solid organic compound. While specific data on its melting point, boiling point, and solubility is not consistently available across suppliers, related benzimidazole derivatives exhibit moderate solubility in organic solvents and limited solubility in water.
Commercial Suppliers
A number of chemical suppliers offer this compound, typically with purities of 97% or higher. The following table summarizes the offerings from several prominent vendors.
| Supplier | Purity | Available Quantities |
| BeiJing Hwrk Chemicals Limted | ≥97.00% | 5g |
| Nanjing jinheyou Trading Co., Ltd. | ≥95%min | Grams |
| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram |
| ChemBridge | 95% | 1g, 5g |
| BLDpharm | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The primary synthetic route to this compound involves the cyclization of a substituted benzene derivative. A commonly cited method is the reaction of 3,4-diaminobenzonitrile with a carbonylating agent.
Experimental Protocol: Synthesis from 3,4-Diaminobenzonitrile
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
3,4-Diaminobenzonitrile
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Hexane
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
To this solution, add N,N'-carbonyldiimidazole (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.
Expected Yield: Approximately 24-30%.
Synthesis Workflow
Applications in Drug Discovery and Development
The 2-oxo-2,3-dihydro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Derivatives of this core have shown significant activity as modulators of serotonin (5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes.[3][4][5]
Modulation of Serotonin Receptors
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[6][7] Antagonists of this receptor are used as antiemetic agents, particularly in the context of chemotherapy.[7]
-
5-HT4 Receptor Modulation: The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This pathway is implicated in various physiological processes, including gastrointestinal motility and cognitive function. Modulators of the 5-HT4 receptor are being investigated for the treatment of gastrointestinal disorders and cognitive impairments.[9][10]
Potential Therapeutic Areas
Based on the known activities of related compounds, this compound and its derivatives represent promising leads for the development of novel therapeutics in the following areas:
-
Oncology (Supportive Care): As antiemetics to manage chemotherapy-induced nausea and vomiting.
-
Gastroenterology: For the treatment of motility disorders such as irritable bowel syndrome with constipation (IBS-C).
-
Neurology: For the potential treatment of cognitive disorders and depression.[10]
Signaling Pathways
The therapeutic potential of 2-oxo-2,3-dihydro-1H-benzimidazole derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways.
5-HT3 Receptor Signaling
As a ligand-gated ion channel, the 5-HT3 receptor mediates rapid excitatory neurotransmission.[6] Antagonism of this receptor by a benzimidazole derivative would block the influx of cations (Na+, K+, Ca2+), thereby inhibiting neuronal depolarization.
5-HT4 Receptor Signaling
The 5-HT4 receptor, a Gs-protein coupled receptor, initiates a downstream signaling cascade upon activation.[8] Modulation of this pathway by a benzimidazole derivative could either enhance or inhibit the production of cAMP, leading to diverse physiological effects.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.
Conclusion
This compound is a readily accessible synthetic building block with significant potential for the development of novel therapeutics. Its core structure is a key pharmacophore for targeting serotonin receptors, opening avenues for the discovery of new treatments for a range of disorders. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this promising compound.
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]
- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Serotonin 5-HT4 receptors: A new strategy for developing fast acting antidepressants? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from the versatile scaffold, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile. This document outlines detailed synthetic protocols, presents key quantitative data for synthesized inhibitors, and illustrates the relevant biological signaling pathways.
Introduction
The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The targeted inhibition of specific kinases has emerged as a successful therapeutic strategy.[3] The starting material, this compound, offers a robust platform for the development of novel kinase inhibitors due to its synthetic tractability and the proven biological activity of its derivatives.[4] This document details the synthesis of this key starting material and subsequent derivatization to yield potent kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), among others.
Synthesis of the Core Scaffold
A reliable synthesis of the starting material, this compound, is crucial for the subsequent development of kinase inhibitors. A common and effective method involves the cyclization of 3,4-diaminobenzonitrile with a carbonyl source.[5]
Protocol 1: Synthesis of this compound[5]
Materials:
-
3,4-Diaminobenzonitrile
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Hexane
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Under an argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone in hexane) as the eluent.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as an off-white solid.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Derivatization for Kinase Inhibitor Synthesis
The this compound scaffold can be chemically modified at several positions to generate a library of potential kinase inhibitors. Key transformations include N-alkylation or N-arylation of the benzimidazole core and conversion of the nitrile group into other functional groups, such as amides or carboxylic acids, which can then be further derivatized.
Protocol 2: General Procedure for N-Alkylation of this compound
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the base (1.1 - 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Conversion of the Nitrile to a Carboxamide
The nitrile functionality can be a precursor to a carboxamide, a common pharmacophore in kinase inhibitors that can participate in hydrogen bonding interactions within the kinase active site.
Materials:
-
N-substituted this compound
-
Strong acid (e.g., concentrated sulfuric acid) or base (e.g., sodium hydroxide) for hydrolysis
-
Appropriate amine for amide coupling
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
A suitable solvent (e.g., DMF, dichloromethane)
Procedure (Two-step: Hydrolysis followed by Amide Coupling):
-
Step 1: Hydrolysis of the Nitrile to Carboxylic Acid
-
Treat the nitrile-containing compound with a strong acid or base in an aqueous solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize with an appropriate acid or base to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Step 2: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent.
-
Add the coupling agents (e.g., HATU (1.1 eq), HOBt (1.1 eq), and a base like DIPEA (2.0 eq)).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the final amide product by column chromatography.
-
Quantitative Data of Synthesized Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors derived from benzimidazole scaffolds, providing a benchmark for newly synthesized compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Series A | |||
| Compound 8 | VEGFR-2 | 6.7 | [6] |
| Compound 9 | VEGFR-2 | 8.9 | [6] |
| Compound 15 | VEGFR-2 | 8.9 | [6] |
| Series B | |||
| Compound 4c | VEGFR-2 | 475 | [7] |
| Compound 4d | VEGFR-2 | 618 | [7] |
| Series C | |||
| Compound 6i | EGFR | 78 | [8] |
| Compound 10e | EGFR | 73 | [8] |
| Series D | |||
| Compound 23 | CK1δ | 98.6 | [4] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Signaling Pathways and Experimental Workflow
Understanding the cellular context in which these inhibitors function is critical. The following diagrams illustrate key signaling pathways targeted by benzimidazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.
Caption: General workflow for kinase inhibitor synthesis.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
experimental protocol for the synthesis of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described method involves the cyclization of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole in tetrahydrofuran at room temperature. This process yields the desired product, which can be purified by silica gel column chromatography. All relevant quantitative data and characterization are provided to ensure reproducibility.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-oxo-benzimidazole scaffold, in particular, is a core structure in numerous therapeutic agents. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential applications in drug discovery. This document outlines a straightforward and reliable laboratory-scale synthesis of this valuable intermediate.
Reaction Scheme
Experimental Protocol
Materials:
-
3,4-Diaminobenzonitrile
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, HPLC grade
-
Hexane, HPLC grade
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3,4-diaminobenzonitrile (200 mg, 1.5 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere, add N,N'-carbonyldiimidazole (243 mg, 1.5 mmol).[1][2]
-
Stir the resulting reaction mixture at room temperature for 16 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[1][2]
-
Purify the crude product by silica gel column chromatography using a 40% acetone/hexane mixture as the eluent.[1][2]
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as an off-white solid.
Data Presentation
| Parameter | Value |
| Starting Material 1 | 3,4-Diaminobenzonitrile (200 mg, 1.5 mmol) |
| Starting Material 2 | N,N'-Carbonyldiimidazole (243 mg, 1.5 mmol) |
| Solvent | Tetrahydrofuran (10 mL) |
| Reaction Time | 16 hours |
| Reaction Temperature | Room Temperature |
| Product Appearance | Off-white solid |
| Yield | 60 mg (24%) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H)[1][2] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Purification of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification is a critical step following synthesis to ensure the removal of impurities, unreacted starting materials, and byproducts. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity.
Data Presentation
The following table summarizes the quantitative data obtained from a documented purification of this compound.
| Parameter | Value | Reference |
| Mobile Phase | 40% Acetone in Hexane | [1][2] |
| Stationary Phase | Silica Gel | [1][2] |
| Starting Material (Crude Product) | From the reaction of 3,4-diaminobenzonitrile (200 mg, 1.5 mmol) and N,N'-carbonyldiimidazole (243 mg, 1.5 mmol) | [1][2] |
| Final Product | This compound | [1] |
| Yield | 24% (60 mg, 0.37 mmol) | [1][2] |
| Appearance | Off-white solid | [1][2] |
Experimental Protocol
This protocol details the purification of crude this compound using silica gel column chromatography. The choice of solvents and their ratios are crucial for effective separation.[3]
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 60-120 mesh)[4]
-
Acetone (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Tetrahydrofuran (THF)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Mobile Phase (Eluent):
-
Prepare a 40% acetone in hexane solution. For example, to prepare 500 mL of the eluent, mix 200 mL of acetone with 300 mL of n-hexane.
-
Ensure thorough mixing to create a homogeneous solution.
3. Column Packing:
-
Select a glass column of appropriate size. The amount of silica gel used is typically 20-50 times the weight of the crude sample.[5]
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped within the packed bed.[6]
-
Gently tap the column to ensure even packing.
-
Allow the excess solvent to drain until it is level with the top of the silica gel. Do not let the column run dry.
4. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as THF, in which the crude product is soluble.[1]
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel. This is done by dissolving the crude product, adding a small amount of silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the prepared sample to the top of the packed silica gel column.[6]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase (40% acetone/hexane) to the top of the column without disturbing the sample layer.
-
Begin the elution process by allowing the mobile phase to flow through the column under gravity or with gentle pressure.
-
Collect the eluent in small fractions using collection tubes or flasks.
-
The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[3]
6. Monitoring the Separation by TLC:
-
Spot small aliquots from the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing the mobile phase (40% acetone/hexane).
-
Visualize the separated spots under a UV lamp.
-
Fractions containing the pure desired compound (as determined by a single spot on the TLC plate with the expected Rf value) should be combined.
7. Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy.[1][2]
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 2-oxo-2,3-dihydro-1H-benzimidazole (benzimidazolone) moiety, in particular, is a key structural feature in numerous antagonists for various receptors. The solid-phase synthesis (SPOS) of libraries based on such scaffolds offers a powerful tool for the rapid exploration of structure-activity relationships (SAR) and the discovery of new drug candidates.
This document outlines a proposed application for 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile as a versatile building block in solid-phase organic synthesis. While direct literature precedent for the solid-phase application of this specific molecule is limited, its functional handles—two secondary amine-like nitrogens and a nitrile group—present multiple opportunities for immobilization, diversification, and modification on a solid support. This application note provides a hypothetical, yet plausible, framework for leveraging this molecule in the generation of diverse benzimidazolone-based compound libraries.
Core Scaffold: this compound
| Structure | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 221289-88-9 | C₈H₅N₃O | 159.15 g/mol |
Proposed Solid-Phase Synthesis Workflow
The proposed strategy involves the initial immobilization of the this compound scaffold onto a suitable solid support, followed by diversification at the remaining free NH position and/or chemical transformation of the nitrile functionality. A final cleavage step releases the modified benzimidazolone derivatives from the resin.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the scaffold to a Wang resin via a Mitsunobu reaction, utilizing one of the NH groups of the benzimidazolone ring.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL) and then with anhydrous THF (3 x 10 mL).
-
In a separate flask, dissolve this compound (477 mg, 3.0 mmol) and PPh₃ (787 mg, 3.0 mmol) in anhydrous THF (15 mL).
-
Add this solution to the swollen resin.
-
Slowly add DIAD (0.59 mL, 3.0 mmol) to the resin slurry at 0 °C.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Filter the resin and wash sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Table 1: Hypothetical Loading Efficiency for Immobilization
| Entry | Resin | Scaffold Equivalents | Reagent Equivalents (PPh₃, DIAD) | Reaction Time (h) | Loading Efficiency (%)* |
| 1 | Wang | 3.0 | 3.0 | 16 | 85 |
| 2 | Wang | 2.0 | 2.0 | 16 | 78 |
| 3 | Wang | 3.0 | 3.0 | 24 | 88 |
*Loading efficiency can be determined by cleavage of a small sample of the resin and quantification of the released scaffold by UV-Vis spectroscopy or LC-MS.
Protocol 2: N-Alkylation of the Resin-Bound Benzimidazolone
This protocol outlines the diversification of the immobilized scaffold by alkylation of the remaining free NH group.
Materials:
-
Resin-bound this compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
Procedure:
-
Swell the resin-bound scaffold (0.5 g, ~0.4 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Add K₂CO₃ (276 mg, 2.0 mmol) and the alkyl halide (e.g., benzyl bromide, 0.24 mL, 2.0 mmol) to the resin slurry.
-
Shake the reaction mixture at 60 °C for 12 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Table 2: Hypothetical Yields for N-Alkylation
| Entry | Alkyl Halide (R-X) | Base | Temperature (°C) | Reaction Time (h) | Conversion (%)* |
| 1 | Benzyl bromide | K₂CO₃ | 60 | 12 | >95 |
| 2 | Ethyl iodide | Cs₂CO₃ | 50 | 16 | >95 |
| 3 | Propargyl bromide | K₂CO₃ | 60 | 12 | 92 |
*Conversion can be monitored by a test cleavage and LC-MS analysis of the crude product.
Protocol 3: Modification of the Nitrile Group - Reduction to a Primary Amine
This protocol describes the transformation of the nitrile group on the solid-supported scaffold into a primary amine, which can serve as a point for further diversification.
Materials:
-
N-alkylated resin-bound scaffold
-
Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous THF
Procedure:
-
Swell the N-alkylated resin (0.5 g, ~0.4 mmol) in anhydrous THF (5 mL) for 30 minutes.
-
Cool the resin slurry to 0 °C.
-
Slowly add BH₃·THF solution (4.0 mL, 4.0 mmol) to the resin.
-
Shake the reaction mixture at room temperature for 6 hours, then at 50 °C for 16 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of a 1:1 mixture of THF and methanol (5 mL).
-
Filter the resin and wash sequentially with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Table 3: Hypothetical Conversion for Nitrile Reduction
| Entry | Reducing Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Conversion (%)* |
| 1 | BH₃·THF | 10 | 50 | 16 | 90 |
| 2 | LiAlH₄ | 10 | 65 | 24 | 85 |
*Conversion can be assessed by IR spectroscopy (disappearance of the nitrile stretch) and confirmed by a test cleavage and LC-MS analysis.
Protocol 4: Cleavage from the Solid Support
This protocol describes the release of the final, modified benzimidazolone derivative from the Wang resin.
Materials:
-
Final resin-bound product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Place the dry resin (e.g., 100 mg) in a reaction vessel.
-
Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/DCM/TIS.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 1 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by preparative HPLC.
Conclusion
The proposed application of this compound in solid-phase synthesis offers a promising avenue for the generation of novel compound libraries based on the medicinally relevant benzimidazolone scaffold. The strategic use of its inherent functional groups allows for a multi-directional approach to diversification. The protocols provided herein, though hypothetical, are based on well-established solid-phase organic synthesis principles and offer a solid starting point for researchers and drug development professionals to explore this versatile building block in their discovery efforts. Further optimization of reaction conditions and analytical validation at each step will be crucial for the successful implementation of this methodology.
Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile group in 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a versatile scaffold in medicinal chemistry. The following derivatizations can be utilized to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Introduction
The benzimidazole core is a prominent heterocyclic motif found in numerous pharmacologically active compounds. The this compound (CAS No. 221289-88-9) offers a strategic nitrile functional group that can be transformed into various other functionalities, such as carboxylic acids, primary amines, and tetrazoles. These transformations allow for the modulation of physicochemical properties, including acidity, basicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions. This document outlines protocols for the hydrolysis, reduction, and cycloaddition of the nitrile group.
Derivatization Strategies: An Overview
The primary strategies for derivatizing the nitrile group of this compound are summarized below. Each of these methods provides a gateway to a unique class of compounds with distinct chemical properties.
Application Notes and Protocols for N-Alkylation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the N-alkylation reactions of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key scaffold in medicinal chemistry. The protocols and data presented are synthesized from established methodologies for similar benzimidazole derivatives and are intended to serve as a foundational guide for the synthesis of novel compounds for drug discovery and development.
Introduction
The benzimidazole core is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. The N-alkylation of the benzimidazolone ring system is a critical step in the synthesis of diverse derivatives with potential therapeutic applications. The substituent at the nitrogen atom can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This document outlines a general protocol for the N-alkylation of this compound and provides a summary of reaction conditions based on related structures.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via the deprotonation of the imidazole nitrogen atom by a suitable base, followed by nucleophilic attack on an alkylating agent. The reaction can lead to mono- or di-alkylation, depending on the reaction conditions and the stoichiometry of the reactants.
Caption: General workflow for the N-alkylation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of benzimidazole and benzimidazolone derivatives, which can be adapted for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 5-Nitro-1H-benzimidazol-2(3H)-one | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | 6 | N/A | [1] |
| 5-Nitro-1H-benzimidazol-2(3H)-one | 2-Picolyl chloride | K₂CO₃ | DMF | 70 °C | 24 | N/A | [1] |
| 2-Methyl-1H-benzo[d]imidazole | 3-Chlorobenzyl chloride | KOH | EtOH | 80 °C | 12 | N/A | [2] |
| 2-Methyl-1H-benzo[d]imidazole | 2,3,5,6-Tetramethylbenzyl chloride | KOH | EtOH | 80 °C | 12 | N/A | [2] |
| 2-Mercaptobenzimidazole | Methyl iodide | - | EtOH | N/A | N/A | N/A | |
| 2-Methyl-5-chlorobenzimidazole | Alkyl halides | K₂CO₃ | Acetone | N/A | N/A | High | [3] |
| 2-Methyl-5-chlorobenzimidazole | Alkyl halides | NaOH | Alcohol | N/A | N/A | High | [3] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a representative example based on common practices for the N-alkylation of related benzimidazolone structures.[1][2] Optimization of the base, solvent, temperature, and reaction time may be necessary for specific alkylating agents and desired outcomes (mono- vs. di-alkylation).
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.
-
Base Addition: Add the base (1.1 - 2.2 eq) portion-wise to the reaction mixture at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the benzimidazolone anion.
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.0 - 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: The reaction progress should be monitored by TLC. The reaction can be heated if necessary to drive it to completion. Typical reaction times can range from a few hours to overnight.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired N-alkylated product.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the N-alkylation of this compound.
Application in Drug Development
The N-alkylated derivatives of this compound are valuable scaffolds for the development of novel therapeutic agents. The introduction of various alkyl groups allows for the fine-tuning of the molecule's physicochemical properties, which can impact its target binding affinity, selectivity, and pharmacokinetic profile. These compounds can be screened against a variety of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify lead compounds for further optimization in drug discovery programs. The nitrile group can also serve as a handle for further chemical modifications.
References
Application of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile in the Synthesis of 5-HT Receptor Antagonists
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network implicated in a wide array of physiological and pathological processes. The diverse functions of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7). Among these, the 5-HT3 and 5-HT4 receptors have emerged as important therapeutic targets. 5-HT3 receptors are ligand-gated ion channels involved in emesis, anxiety, and irritable bowel syndrome (IBS). Consequently, 5-HT3 receptor antagonists are established antiemetic agents. The 5-HT4 receptors are G-protein coupled receptors that modulate gastrointestinal motility and have shown potential in the treatment of cognitive disorders.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of 2-oxo-2,3-dihydro-1H-benzimidazole have been extensively explored for their potent and selective antagonism at 5-HT receptors. This application note focuses on the utility of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile as a key starting material for the synthesis of novel 5-HT receptor antagonists. The presence of the nitrile group at the 5-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.
Synthetic Strategy
The synthesis of 5-HT receptor antagonists from this compound typically involves N-alkylation or N-acylation at the N1 position of the benzimidazole core, followed by the introduction of a basic amine moiety, which is a common pharmacophoric feature for many 5-HT receptor ligands. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 5-HT receptor antagonists.
Pharmacological Data
Derivatives of the 2-oxo-2,3-dihydro-1H-benzimidazole scaffold have demonstrated high affinity and selectivity for various 5-HT receptors. The following tables summarize the pharmacological data for representative compounds from the literature, showcasing the potential of this chemical class.
Table 1: Binding Affinities of 2-oxo-2,3-dihydro-1H-benzimidazole Derivatives at 5-HT3 Receptors
| Compound | R Group at N1 | Basic Moiety | Ki (nM) for 5-HT3 | Reference |
| 12a (DA 6215) | -CO- | endo-Azabicyclo[3.3.1]nonane | 3.8 | [1] |
| 12b | -CO- | endo-9-Methyl-9-azabicyclo[3.3.1]nonane | 2.5 | [1] |
| 12c | -CO- | 8-Methyl-8-azabicyclo[3.2.1]octane | 4.2 | [1] |
Table 2: Pharmacological Activity of 2-oxo-2,3-dihydro-1H-benzimidazole Derivatives at 5-HT4 Receptors
| Compound | R Group at N3 | Basic Moiety | Ki (nM) for 5-HT4 | pKb (Antagonist Activity) | Reference |
| 5h | Isopropyl | 4-Butylpiperazine | 38.9 | 7.94 | [2] |
| 6a | Ethyl | 4-Methylpiperazine | 23.8 | 7.73 | [2] |
| 6b | Ethyl | 4-Ethylpiperazine | 18.5 | 7.42 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N1-substituted-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (General Procedure)
This protocol describes a general method for the N1-alkylation or acylation of the starting material.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Appropriate alkyl halide or acyl chloride (e.g., 1-bromo-3-chloropropane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide or acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-substituted derivative.
Protocol 2: Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of synthesized compounds for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing human 5-HT3 receptors (e.g., HEK293 cells)
-
[3H]-GR65630 or another suitable radioligand
-
Test compounds (synthesized benzimidazole derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM Granisetron)
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-GR65630 (at a final concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the non-specific competitor, 50 µL of [3H]-GR65630, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [3H]-GR65630, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
Protocol 3: In Vivo Evaluation using the von Bezold-Jarisch Reflex Assay
This assay is used to assess the in vivo 5-HT3 receptor antagonist activity. The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia and hypotension, which can be induced by intravenous administration of 5-HT.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., urethane)
-
Serotonin (5-HT)
-
Test compounds
-
Saline solution
-
Blood pressure transducer and heart rate monitor
-
Intravenous cannulas
Procedure:
-
Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Allow the animal to stabilize.
-
Administer the test compound or vehicle (saline) intravenously.
-
After a set period (e.g., 5 minutes), induce the Bezold-Jarisch reflex by administering a bolus injection of 5-HT (e.g., 30 µg/kg, i.v.).
-
Record the changes in mean arterial pressure and heart rate.
-
The antagonistic effect of the test compound is determined by its ability to inhibit the 5-HT-induced bradycardia and hypotension.
-
Calculate the dose required to produce 50% inhibition of the reflex (ED50).
Signaling Pathways
Understanding the downstream signaling pathways of the target receptors is crucial for drug development.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuronal membrane and initiates an excitatory signal.
Caption: Simplified signaling pathway of the 5-HT3 receptor.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to various downstream cellular responses.
Caption: Simplified signaling pathway of the 5-HT4 receptor.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel 5-HT receptor antagonists. The synthetic accessibility and the potential for diverse chemical modifications at the 5-position, coupled with the proven pharmacological potential of the 2-oxo-benzimidazole scaffold, make it an attractive platform for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore this chemical space in the quest for new and improved therapeutics targeting the serotonin system.
References
- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Assays for 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a range of in vitro biological assays relevant to the evaluation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile derivatives. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, most notably as anticancer agents. The protocols outlined below are foundational for assessing the cytotoxic, apoptosis-inducing, cell cycle-disrupting, and enzyme-inhibiting properties of this chemical series.
Application Notes
The this compound core represents a versatile scaffold for the development of novel therapeutic agents. In vitro evaluation of derivatives of this scaffold is crucial for elucidating their mechanism of action and identifying promising lead compounds. The primary applications of the described assays in the context of these derivatives include:
-
Anticancer Drug Screening: The MTT assay is a primary, high-throughput method to assess the general cytotoxicity of the compounds against a panel of cancer cell lines. This initial screening helps in identifying potent derivatives and determining their IC50 values.
-
Mechanism of Action Studies: For compounds exhibiting significant cytotoxicity, subsequent assays are employed to understand how they induce cell death. Annexin V/PI staining is a standard method to differentiate between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: Investigating the effect of these derivatives on cell cycle progression can reveal specific checkpoints targeted by the compounds, providing deeper insights into their antiproliferative mechanisms.
-
Target Identification and Validation: Many benzimidazole derivatives are known to target specific enzymes, such as kinases (e.g., VEGFR-2, EGFR) and topoisomerases. In vitro enzyme inhibition assays are essential for confirming the direct interaction of the compounds with their putative molecular targets and quantifying their inhibitory potency.
Data Presentation: Summary of Biological Activities
The following tables summarize the in vitro biological activities of various benzimidazole derivatives as reported in the literature. It is important to note that the specific derivatives of "this compound" are not extensively represented in publicly available data, and the presented data pertains to the broader class of benzimidazole derivatives.
Table 1: Cytotoxic Activity of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4r | PANC-1 | MTT | 5.5 | Cisplatin | - |
| A549 | MTT | 0.3 | Cisplatin | - | |
| MCF-7 | MTT | 0.5 | Cisplatin | - | |
| Compound 5 | MCF-7 | MTT | 17.8 µg/mL | - | - |
| DU-145 | MTT | 10.2 µg/mL | - | - | |
| H69AR | MTT | 49.9 µg/mL | - | - | |
| Compound 5a | HepG-2 | MTT | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 |
| HCT-116 | MTT | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | |
| MCF-7 | MTT | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | |
| HeLa | MTT | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | |
| Compound 6g | HepG-2 | MTT | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 |
| HCT-116 | MTT | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 | |
| MCF-7 | MTT | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 | |
| HeLa | MTT | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 |
Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4r | VEGFR-2 | Kinase Assay | - | - | - |
| Compound 4s | VEGFR-2 | Kinase Assay | - | - | - |
| Compound 5a | EGFR | Kinase Assay | 0.086 | Gefitinib | 0.052 |
| VEGFR-2 | Kinase Assay | - | - | - | |
| Topo II | Enzyme Assay | - | - | - | |
| Compound 6g | EGFR | Kinase Assay | - | - | - |
| VEGFR-2 | Kinase Assay | - | - | - | |
| Topo II | Enzyme Assay | - | - | - | |
| Compound 10 | EGFR | Kinase Assay | 0.33 | Erlotinib | 0.39 |
| Compound 13 | EGFR | Kinase Assay | 0.38 | Erlotinib | 0.39 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Application Notes and Protocols for Molecular Docking Studies of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and a detailed protocol for conducting molecular docking studies on 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile and its analogs. This class of compounds has garnered significant interest due to the broad-spectrum biological activities of the benzimidazole scaffold.
Application Notes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and interaction mechanism of a small molecule (ligand) with a protein target. For this compound and its analogs, molecular docking can be applied to explore their potential as therapeutic agents against various diseases by targeting key proteins.
Potential Therapeutic Targets for Benzimidazole Analogs:
Benzimidazole derivatives have been investigated for a wide range of biological activities, and molecular docking studies have been employed to understand their mechanism of action. Potential protein targets for this compound analogs include:
-
Antimicrobial Targets:
-
DNA Gyrase and Topoisomerase II: These enzymes are crucial for DNA replication in bacteria. Benzimidazole derivatives have been shown to bind to the active sites of DNA gyrase subunit B and topoisomerase II, suggesting their potential as antibacterial agents.[1][2][3]
-
Mycobacterium tuberculosis KasA: This enzyme is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Docking studies have identified benzimidazole derivatives that exhibit significant binding affinity to KasA, indicating their potential as antitubercular agents.[4]
-
Eubacterial Ribosomal Decoding A Site: The 16S rRNA A site is a critical component of the bacterial ribosome and a target for many antibiotics. Docking studies can elucidate the binding of benzimidazole analogs to this site.[5]
-
-
Anticancer Targets:
-
Tubulin: Benzimidazole compounds, such as albendazole, are known to inhibit tubulin polymerization, a critical process in cell division. Molecular docking can be used to predict the binding of novel analogs to the colchicine binding site of β-tubulin.[6]
-
Kinases (EGFR, VEGFR-2, PDGFR): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR) are key proteins in cancer-related signaling pathways. Virtual screening and docking have identified 2-aryl benzimidazole derivatives as multi-target inhibitors of these kinases.[7]
-
Human Topoisomerase II: Similar to its bacterial counterpart, human topoisomerase II is a validated target for anticancer drugs.[2]
-
-
Other Therapeutic Areas:
-
NOD1 (NLRC1): As a key protein in the innate immune response, inhibition of NOD1 by 2-aminobenzimidazole compounds suggests applications in inflammatory diseases.[8]
-
5-HT3 Receptor: Derivatives of 2-oxo-1H-benzimidazole have been synthesized and evaluated as potent 5-HT3 receptor antagonists, with potential applications in managing nausea and vomiting.[9]
-
TRPC4 and TRPC5 Channels: These transient receptor potential channels are involved in various physiological processes, and their selective inhibition by 2-aminobenzimidazole derivatives presents opportunities for new therapeutic interventions.[10][11]
-
Quantitative Data from Docking Studies of Benzimidazole Analogs:
The following tables summarize quantitative data from molecular docking studies of various benzimidazole derivatives against different protein targets. This data can serve as a reference for evaluating the potential of novel this compound analogs.
Table 1: Docking Scores of Benzimidazole Derivatives against Antimicrobial Targets
| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Compound 7 | M. tuberculosis KasA (6P9K) | -7.368 | [4] |
| Compound 8 | M. tuberculosis KasA (6P9K) | -7.173 | [4] |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -8.50 | [6] |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -8.35 | [6] |
| 2-phenyl-1H-benzimidazole | Beta-Tubulin (1SA0) | -7.39 | [6] |
Table 2: Biological Activity of Benzimidazole Derivatives against Cancer-Related Targets
| Compound/Analog | Target Kinase | IC50 (µM) | Reference |
| Compound 5a | EGFR | - | [7] |
| Compound 5e | EGFR | - | [7] |
| Compound 5a | HepG-2 cell line | ~2 | [7] |
| Compound 5e | HepG-2 cell line | ~2 | [7] |
Protocols
This section provides a detailed protocol for performing molecular docking studies of this compound analogs. The protocol is generalized and can be adapted for different software packages like AutoDock, Schrödinger Suite, or others.
Molecular Docking Workflow
Caption: Molecular docking experimental workflow.
Detailed Experimental Protocol:
1. Ligand Preparation
-
Objective: To prepare the 3D structure of the this compound analogs for docking.
-
Software: ChemDraw, Marvin Sketch, Schrödinger's LigPrep.
-
Steps:
-
Draw the 2D structure of the analog using a chemical drawing software.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generate low-energy conformers of the ligand.
-
Save the prepared ligand in a suitable format (e.g., .mol2, .sdf, .pdbqt).
-
2. Protein Preparation
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Software: Schrödinger's Protein Preparation Wizard, AutoDockTools.
-
Steps:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove any co-crystallized ligands, water molecules, and co-factors that are not relevant to the binding site.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes.
-
Save the prepared protein in a suitable format (e.g., .pdb, .pdbqt).
-
3. Grid Generation
-
Objective: To define the search space for the docking simulation in the protein's active site.
-
Software: AutoDockTools, Schrödinger's Glide.
-
Steps:
-
Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Set the grid spacing (typically around 0.375 Å).
-
4. Molecular Docking Simulation
-
Objective: To predict the binding poses and affinities of the ligand within the protein's active site.
-
Software: AutoDock, Glide, GOLD.
-
Steps:
-
Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of docking runs, population size, and number of energy evaluations.
-
Launch the docking simulation. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
5. Analysis of Results
-
Objective: To analyze the docking results and identify the most promising ligand-protein interactions.
-
Software: PyMOL, VMD, Maestro.
-
Steps:
-
Analyze the predicted binding poses. The poses are typically clustered based on their root-mean-square deviation (RMSD).
-
Rank the poses based on their docking scores (binding energies). Lower binding energies generally indicate more favorable binding.
-
Visualize the best-ranked binding pose to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues.
-
Representative Signaling Pathway
The following diagram illustrates a simplified representation of a kinase signaling pathway that can be targeted by benzimidazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O | N/A |
| Molecular Weight | 159.15 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C | N/A |
Safety and Handling
2.1. GHS Hazard Identification
| Hazard Statement | Description |
| H317 | May cause an allergic skin reaction. |
| H351b | Suspected of causing cancer. |
| H372 | Causes damage to organs through prolonged or repeated exposure. |
2.2. Precautionary Measures
| Precautionary Code | Description |
| P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P308+P313 | IF exposed or concerned: Get medical advice/attention. |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
2.3. Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated. |
2.4. Chemical Incompatibilities
While specific incompatibility data is limited, based on its chemical structure, avoid contact with:
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Strong Reducing Agents: May lead to decomposition.
-
Strong Acids and Bases: The benzimidazole core can react with strong acids and bases.
Storage Guidelines
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. |
Experimental Protocols
4.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO, a common procedure for in vitro biological assays.[1]
Materials:
-
This compound (MW: 159.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh out 1.5915 mg of this compound and place it into a clean, dry microcentrifuge tube.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C for short-term storage or -80°C for long-term storage. Minimize freeze-thaw cycles.
Visualized Workflows
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: My reaction yield is very low, around 20-30%. How can I improve it?
Answer:
A low yield in the synthesis of this compound is a common issue. The reported synthesis using 3,4-diaminobenzonitrile and N,N'-carbonyldiimidazole (CDI) in THF gives a yield of about 24%.[1][2] Several factors could be contributing to this, and systematic optimization is key.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 3,4-diaminobenzonitrile can significantly hinder the reaction. o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and side reactions.[3]
-
Recommendation: Ensure the 3,4-diaminobenzonitrile is of high purity. If necessary, purify it by recrystallization or column chromatography before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.[3]
-
-
Reaction Time and Temperature: The reported reaction time is 16 hours at room temperature.[1][2] This may not be optimal.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] This will help determine the optimal reaction time. You can also experiment with slightly elevated temperatures (e.g., 40-50 °C) to see if it improves the reaction rate and yield, but be cautious as higher temperatures can also lead to side product formation.
-
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for this reaction. However, its choice can significantly impact reaction rate and yield.[3]
-
Recommendation: Consider screening other anhydrous polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF).
-
-
Stoichiometry: While a 1:1 molar ratio of 3,4-diaminobenzonitrile to CDI is reported, slight adjustments might be beneficial.[1][2]
-
Recommendation: Experiment with a slight excess of CDI (e.g., 1.1 equivalents) to ensure the complete conversion of the diamine.
-
| Parameter | Standard Condition | Suggested Optimization |
| Starting Material Purity | As received | Recrystallize or use column chromatography |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Reaction Time | 16 hours | Monitor by TLC to determine completion |
| Temperature | Room Temperature | 40-50 °C (monitor for side products) |
| Solvent | THF | Screen DCM, ACN, DMF |
| Stoichiometry (Diamine:CDI) | 1:1 | 1:1.1 |
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in benzimidazole synthesis.[3]
Potential Side Products and Solutions:
-
Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the desired benzimidazole.[3]
-
Recommendation: As mentioned above, optimizing reaction time and temperature by monitoring with TLC can help drive the reaction to completion.
-
-
Polymerization: Diamines can potentially polymerize, especially under prolonged reaction times or at elevated temperatures.
-
Recommendation: Maintain a controlled temperature and avoid unnecessarily long reaction times. Adding the CDI solution slowly to the diamine solution might also help.
-
-
N-Alkylation: If there are any alkylating agents present as impurities, N-alkylation of the benzimidazole ring can occur.[3]
-
Recommendation: Ensure the purity of all reagents and solvents.
-
Question 3: The purification of the final product is difficult, and I am struggling to get a pure compound. What purification strategies do you recommend?
Answer:
Purification can be challenging if the desired product has a similar polarity to the impurities.[3]
Purification Recommendations:
-
Column Chromatography: The reported method uses silica gel column chromatography with 40% acetone/hexane as the eluent.[1][2]
-
Optimization: You may need to adjust the solvent system. A gradient elution might be more effective in separating closely related compounds. Consider using solvent systems like Dichloromethane/Methanol or Ethyl acetate/Hexane.
-
-
Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining highly pure product.
-
Solvent Screening: Experiment with different solvents and solvent mixtures (e.g., Ethanol, Methanol, Acetonitrile, Water mixtures) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: Benzimidazoles have a basic nitrogen atom, which allows for purification via acid-base extraction to remove non-basic impurities.[3]
-
Procedure: Dissolve the crude product in an organic solvent and extract it with a dilute acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be filtered.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 3,4-diaminobenzonitrile and CDI?
A1: The reaction proceeds through a cyclization-condensation mechanism. The more nucleophilic amine group of 3,4-diaminobenzonitrile attacks one of the carbonyl carbons of N,N'-carbonyldiimidazole (CDI). This is followed by an intramolecular cyclization where the second amine group attacks the newly formed carbamate intermediate, leading to the formation of the benzimidazolone ring and the elimination of imidazole.
Q2: Are there alternative reagents to N,N'-carbonyldiimidazole (CDI) for this synthesis?
A2: Yes, other phosgene equivalents can be used for the cyclization of o-phenylenediamines to form 2-oxo-benzimidazoles. These include:
-
Urea: Heating an o-phenylenediamine with urea is a common method.
-
Phosgene or Triphosgene: These are highly effective but also highly toxic and require special handling precautions.
-
Ethyl Chloroformate: This can be used in a two-step process.
Q3: Can I use microwave-assisted synthesis to improve the reaction?
A3: Microwave-assisted organic synthesis can often reduce reaction times and improve yields in the synthesis of benzimidazole derivatives.[4][5] It would be a worthwhile approach to explore for this specific synthesis, starting with short reaction times and monitoring the progress carefully.
Experimental Protocols
Standard Protocol for the Synthesis of this compound [1][2]
-
Under an argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.5 mmol, 200 mg) in anhydrous tetrahydrofuran (THF, 10 mL) at room temperature.
-
To this solution, add N,N'-carbonyldiimidazole (1.5 mmol, 243 mg).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (as monitored by TLC), remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 40% acetone/hexane as the eluent to obtain this compound as an off-white solid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
common impurities in the synthesis of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
3,4-Diaminobenzonitrile: Ensure the starting material is pure and free from isomeric impurities. Impurities can lead to the formation of undesired side products.
-
N,N'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive. Use freshly opened or properly stored CDI. Degradation of CDI will lead to incomplete reaction.
-
-
Suboptimal Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent. Ensure the solvent is dry, as water can react with CDI.
-
Temperature: The reaction is typically carried out at room temperature.[1] Significantly lower temperatures may slow down the reaction rate, while higher temperatures could promote side reactions.
-
Reaction Time: A reaction time of 16 hours is generally reported.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion.
-
-
Improper Stoichiometry:
-
Use an equimolar ratio of 3,4-diaminobenzonitrile and CDI. An excess of either reagent can lead to the formation of byproducts.
-
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Identification:
| Impurity | Potential Source | Identification by 1H NMR (DMSO-d6) | Identification by HPLC |
| 3,4-Diaminobenzonitrile | Unreacted starting material | Distinct aromatic and amine proton signals that do not correspond to the product. | A more polar peak compared to the product. |
| Imidazole | Byproduct from CDI | Aromatic signals around δ 7-8 ppm. | A very polar peak. |
| N-(4-cyano-2-aminophenyl)-1H-imidazole-1-carboxamide | Incomplete cyclization | Additional aromatic and amide proton signals. | A less polar peak than the starting material but more polar than the product. |
| Polymeric byproducts | Side reactions | Broad, unresolved signals in the 1H NMR spectrum. | Broad peaks or baseline noise in the HPLC chromatogram. |
Purification Strategies:
-
Silica Gel Column Chromatography: This is the most common method for purifying the crude product. A typical eluent system is a mixture of acetone and hexane (e.g., 40% acetone in hexane).[1][2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yields for this synthesis can vary. One source reports a yield of 24% after purification by silica gel column chromatography.[1][2] Another source mentions a potential yield of up to 98% under specific conditions in tetrahydrofuran.[1] Optimization of reaction conditions and purification methods is crucial for achieving higher yields.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, product, and any potential impurities. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N'-Carbonyldiimidazole (CDI) is corrosive and reacts with moisture. Handle it with care in a dry environment.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q4: Can other reagents be used for the cyclization step instead of CDI?
A4: Yes, other carbonylating agents can be used for the synthesis of benzimidazolones from o-phenylenediamines. These include phosgene, triphosgene, and urea. However, CDI is often preferred due to its milder reaction conditions and the formation of innocuous byproducts (imidazole and carbon dioxide).
Experimental Protocols
Synthesis of this compound from 3,4-Diaminobenzonitrile and N,N'-Carbonyldiimidazole [1][2]
Materials:
-
3,4-Diaminobenzonitrile
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 3,4-diaminobenzonitrile (1.0 equivalent) in anhydrous THF.
-
Add N,N'-carbonyldiimidazole (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a mixture of acetone and hexane as the eluent (e.g., 40% acetone in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as an off-white solid.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H).[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product formation.
References
troubleshooting guide for the synthesis of benzimidazole derivatives
Technical Support Center: Synthesis of Benzimidazole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzimidazole derivatives?
A1: The most common methods for synthesizing benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions.[1] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often in the presence of an acid.[1][2] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[1][3] Modern variations often employ catalysts to improve reaction conditions and yields.[1][4]
Q2: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A2: Low or no yield is a frequent issue in benzimidazole synthesis.[5] Several factors could be responsible:
-
Suboptimal Reaction Temperature: The reaction may be too cool to proceed efficiently or too hot, leading to the decomposition of starting materials or the desired product.[5]
-
Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield.[5]
-
Inactive or Insufficient Catalyst: The catalyst may have lost its activity, or the amount used may be too low.[5]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can interfere with the reaction.[5]
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration.[5]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Experiment with a range of temperatures to identify the optimal condition for your specific substrates.[5]
-
Solvent Screening: Test various solvents to find the one that provides the best yield. Common choices include ethanol, methanol, water, and acetonitrile.[5][6]
-
Catalyst Evaluation: Ensure your catalyst is active and from a reliable source. You can also try optimizing the catalyst loading.[5]
-
Purify Starting Materials: If you suspect impurities, consider purifying your starting materials before the reaction.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time for completion.[5]
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: The formation of side products is a common challenge, especially when using aldehydes.[5] Potential side products include 1,2-disubstituted benzimidazoles and products resulting from N-alkylation.[5]
Strategies to Improve Selectivity:
-
Control Stoichiometry: To favor the formation of 2-substituted benzimidazoles, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[5]
-
Solvent Selection: The choice of solvent can influence selectivity. For instance, non-polar solvents like toluene may favor the formation of the 2-substituted product.[5]
-
Catalyst Choice: Certain catalysts can promote the selective synthesis of the desired product.[5] For example, Erbium(III) triflate has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of o-phenylenediamine, which can lead to colored impurities.[5]
Q4: I am having difficulty purifying my benzimidazole derivative. What purification techniques are most effective?
A4: Purification can be challenging if the desired product and impurities have similar polarities.[5]
Recommended Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives.[7][8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.[5]
-
Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[5]
-
Activated Carbon Treatment: To remove colored impurities, which often arise from the oxidation of starting materials, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[5][9]
Q5: My final product is a dark-colored solid or oil. What causes this, and how can I obtain a purer, lighter-colored product?
A5: The dark color is often due to oxidation products of the o-phenylenediamine starting material.[5] To address this, you can treat a solution of your crude product with activated carbon.[5][9] If your product is an oil, column chromatography is the most suitable purification method.[5] You may need to screen different solvent systems to achieve good separation.
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of 2-Phenyl Benzimidazole
| Entry | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Cobalt (II) acetylacetone | Methanol | 97 | [6] |
| 2 | Cobalt (II) acetylacetone | Ethanol | High | [6] |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Er(OTf)₃ (1) | 60 | 120 | 59.6 | [10] |
| 2 | Er(OTf)₃ (1) | 100 | 120 | 89.7 | [10] |
| 3 | Er(OTf)₃ (1) | MW | 5 | 99.9 | [10] |
| 4 | Ce(OTf)₃ (1) | MW | 5 | High | [10] |
Experimental Protocols
Synthesis of Benzimidazole via Phillips-Ladenburg Condensation [7][8]
This protocol describes the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid.
Materials:
-
o-Phenylenediamine
-
90% Formic Acid
-
10% Sodium Hydroxide Solution
-
Decolorizing Carbon (Activated Carbon)
Procedure:
-
In a 250 mL round-bottomed flask, combine 27 g of o-phenylenediamine and 17.5 g (16 mL) of 90% formic acid.[7]
-
Heat the mixture on a water bath at 100°C for 2 hours.[7]
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[7]
-
Filter the crude benzimidazole using a Buchner funnel and wash the solid with ice-cold water.[7]
Recrystallization:
-
Dissolve the crude product in 400 mL of boiling water.[7]
-
Add 2 g of decolorizing carbon and digest for 15 minutes.[7]
-
Filter the hot solution rapidly through a preheated Buchner funnel.[8]
-
Cool the filtrate to approximately 10°C to induce crystallization.[7]
-
Filter the purified benzimidazole, wash with 25 mL of cold water, and dry at 100°C.[7] The expected yield of pure benzimidazole is around 85%.[7][8]
Visualizations
Caption: Troubleshooting workflow for benzimidazole synthesis.
Caption: General reaction mechanism for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of 3,4-Diaminobenzonitrile
Welcome to the technical support center for the synthesis of benzimidazole derivatives from 3,4-diaminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of 3,4-diaminobenzonitrile?
A1: The most prevalent methods involve the condensation of 3,4-diaminobenzonitrile with a one-carbon electrophile. Key approaches include:
-
Phillips-Ladenburg Synthesis: Reaction with carboxylic acids, most commonly formic acid to yield the unsubstituted benzimidazole, often in the presence of a mineral acid or under high-temperature conditions.
-
Reaction with Aldehydes: Condensation with various aromatic or aliphatic aldehydes, typically under acidic or oxidative conditions, to yield 2-substituted benzimidazoles.
-
Reaction with Cyanogen Bromide: This method is used for the synthesis of 2-amino-1H-benzimidazole-5-carbonitrile.
-
Reaction with 1,1'-Carbonyldiimidazole (CDI): This reagent can be used to synthesize 2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common culprits include incomplete reaction, side product formation, and suboptimal reaction conditions.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of side products is a common challenge. Depending on the reactants and conditions, these may include:
-
Schiff Base Intermediates: In reactions with aldehydes, the intermediate Schiff base may be present if the cyclization is incomplete.
-
N,N'-Disubstituted Products: Especially in reactions with aldehydes, a second molecule of the aldehyde can react with the benzimidazole nitrogen.
-
Polymerization: o-Phenylenediamines can be prone to oxidative polymerization, leading to insoluble materials.
-
Side reactions involving the nitrile group: While generally stable, under harsh acidic or basic conditions, the nitrile group could potentially hydrolyze to an amide or carboxylic acid.
Q4: How does the electronic nature of the substituent on the aromatic aldehyde affect the reaction?
A4: The electronic properties of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Aldehydes with electron-withdrawing groups tend to react faster and can lead to higher yields compared to those with electron-donating groups.[1]
Q5: What are the recommended purification techniques for 2-substituted-1H-benzimidazole-5-carbonitriles?
A5: Purification strategies depend on the nature of the product and impurities. Common methods include:
-
Recrystallization: This is an effective method for obtaining highly pure crystalline products. A suitable solvent system (e.g., ethanol/water) should be determined.
-
Silica Gel Column Chromatography: This is useful for separating the desired product from closely related impurities. A gradient elution with solvents like ethyl acetate and hexanes is often employed.
-
Acid-Base Extraction: The basic nature of the benzimidazole ring allows for purification by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cyclization of 3,4-diaminobenzonitrile.
Caption: Troubleshooting workflow for low yield in the cyclization of 3,4-diaminobenzonitrile.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different methods of cyclizing 3,4-diaminobenzonitrile.
Table 1: Cyclization of 3,4-Diaminobenzonitrile with Aldehydes under Microwave Irradiation
| Entry | Aldehyde | Power (Watt) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 400 | 5 | 90 |
| 2 | 4-Chlorobenzaldehyde | 400 | 6 | 92 |
| 3 | 4-Nitrobenzaldehyde | 400 | 5 | 95 |
| 4 | 4-Methylbenzaldehyde | 400 | 8 | 88 |
| 5 | 4-Methoxybenzaldehyde | 400 | 8 | 85 |
General Conditions: Solvent-free, no catalyst, 50% of 800W microwave power.[2]
Table 2: Catalyst and Solvent Screening for Condensation with Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NH4Cl | Ethanol | 80-90 | 2.5 | 89 |
| Montmorillonite K-10 | Solvent-free (MW) | 130 | 0.17 | Good |
| Er(OTf)3 | Water | 80 | 1.5 | 92 |
| ZnFe2O4 (ultrasound) | Ethanol | 70 | 0.5 | 92 |
Note: The yields reported are for the general reaction of o-phenylenediamines with aldehydes and serve as a reference.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 2-(Aryl)-1H-benzimidazole-5-carbonitrile via Microwave Irradiation
This protocol describes a solvent-free, catalyst-free method for the synthesis of 2-aryl-1H-benzimidazole-5-carbonitriles.[2]
Materials:
-
3,4-Diaminobenzonitrile
-
Substituted aromatic aldehyde
-
Domestic microwave oven (e.g., 800W)
-
Beaker or test tube
-
Ethanol for recrystallization
Procedure:
-
In a mortar, thoroughly grind a 1:1 molar ratio of 3,4-diaminobenzonitrile and the desired aromatic aldehyde at room temperature.
-
Transfer the mixture to a small beaker or test tube.
-
Place the vessel in a domestic microwave oven and irradiate at 50% power (e.g., 400W) for the time specified in Table 1 (typically 5-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from ethanol to afford the purified 2-aryl-1H-benzimidazole-5-carbonitrile.
Protocol 2: Synthesis of 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carbonitrile
This protocol details the reaction of 3,4-diaminobenzonitrile with 1,1'-carbonyldiimidazole (CDI).[5]
Materials:
-
3,4-Diaminobenzonitrile
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Silica gel for column chromatography
-
Acetone and Hexane (for chromatography)
Procedure:
-
Under an argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 40% acetone in hexane as the eluent to yield 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted-1H-benzimidazole-5-carbonitriles.
Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.
References
Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving 3,4-diaminobenzonitrile and a carbonylating agent like N,N'-carbonyldiimidazole (CDI).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: The cyclization may not have gone to completion. | - Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically 16 hours or more.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).- Reagent Quality: Use high-purity N,N'-carbonyldiimidazole (CDI). CDI is moisture-sensitive and can decompose. |
| 2. Degradation of starting material or product: Benzimidazole derivatives can be sensitive to harsh conditions. | - Temperature Control: Maintain the reaction at the recommended temperature, usually room temperature.[1][2] Avoid excessive heating unless specified in the protocol.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the diamine starting material.[1][2] | |
| 3. Poor quality of starting materials: Impurities in 3,4-diaminobenzonitrile can interfere with the reaction. | - Purity Check: Verify the purity of 3,4-diaminobenzonitrile by melting point or spectroscopic methods. | |
| Impure Final Product | 1. Presence of unreacted starting materials: Incomplete reaction or incorrect stoichiometry. | - Stoichiometry: Use a 1:1 molar ratio of 3,4-diaminobenzonitrile to CDI.[1][2]- Purification: Purify the crude product using silica gel column chromatography. A common eluent system is a mixture of acetone and hexane.[1][2] |
| 2. Formation of side products: Potential side reactions can lead to impurities that are difficult to separate. | - Control Addition: Add the CDI solution portion-wise or slowly to the solution of 3,4-diaminobenzonitrile to minimize the formation of urea-type byproducts from intermolecular reactions.- Purification: Recrystallization or careful column chromatography may be necessary to separate closely related impurities. | |
| Difficulty in Product Isolation | 1. Product solubility: The product may have some solubility in the reaction solvent, leading to losses during workup. | - Solvent Removal: After the reaction, ensure complete removal of the solvent (e.g., THF) under reduced pressure.[1][2]- Precipitation: If the product is a solid, attempt to precipitate it by adding a non-polar solvent after concentrating the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is the reaction of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole (CDI) in a suitable solvent like tetrahydrofuran (THF) at room temperature.[1][2]
Q2: What are the potential side reactions in this synthesis?
A2: While specific side reactions for this exact synthesis are not extensively documented in the literature, based on the reactivity of the starting materials, potential side reactions could include:
-
Incomplete Cyclization: Formation of an intermediate N-(2-amino-4-cyanophenyl)-N'-(imidazol-1-yl)urea. This can occur if the second intramolecular cyclization step is slow or incomplete.
-
Urea Byproduct Formation: If water is present in the reaction, CDI can hydrolyze to imidazole and carbon dioxide. The in-situ formed carbamic acid from the diamine could also lead to urea byproducts.
-
Polymerization: Intermolecular reactions between molecules of the starting material or intermediates could potentially lead to oligomeric or polymeric byproducts, especially if the reaction conditions are not optimized.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a suitable method to monitor the reaction. You can spot the reaction mixture alongside the starting material (3,4-diaminobenzonitrile) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of acetone and hexane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Q4: What is the expected yield for this synthesis?
A4: The reported yields can vary. One source reports a yield of 24% after purification by silica gel column chromatography.[1][2] Another source mentions a high yield of 98% under specific conditions, though the details of this high-yield synthesis are less described. Factors such as reaction scale, purity of reagents, and reaction conditions can significantly impact the final yield.
Experimental Protocols
Synthesis of this compound from 3,4-Diaminobenzonitrile and N,N'-Carbonyldiimidazole [1][2]
Materials:
-
3,4-Diaminobenzonitrile
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
To this solution, add N,N'-carbonyldiimidazole (1.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the THF by distillation under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone in hexane) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as an off-white solid.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Purification of Polar Benzimidazolone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzimidazolone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Normal-Phase Chromatography Issues
Question: My polar benzimidazolone compound is streaking badly or not moving from the baseline (Rf ≈ 0) on a silica gel column. What can I do?
Answer: This is a very common issue for polar, hydrogen-bond-donating compounds like benzimidazolones on acidic silica gel. The strong interaction with silanol groups leads to poor elution and peak shape.[1][2] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: If you are using standard solvents like hexane/ethyl acetate, you will need to add a much more polar co-solvent. A common solution is to add methanol (e.g., 5-20%) to dichloromethane (DCM) or ethyl acetate.[3]
-
Use Solvent Modifiers: To disrupt the strong interactions with silica, add a small percentage of a modifier to your eluent.
-
For Basic Benzimidazolones: Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) at 0.5-2% concentration. This neutralizes the acidic silanol groups on the silica surface.[1][4]
-
For Acidic Benzimidazolones: Add an acidic modifier like acetic acid or formic acid (0.5-2%) to protonate the compound and reduce its interaction with the stationary phase.
-
-
Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with your initial eluent containing 1-2% triethylamine. Afterwards, flush with the eluent without the modifier to remove the excess base before loading your compound.[4]
-
Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, switch to a less acidic or different stationary phase like alumina (neutral or basic) or Florisil.[3] For some separations, an amine-bonded (NH₂) or diol-bonded silica column can also be effective in normal-phase mode.[5][6]
Reverse-Phase Chromatography Issues
Question: My polar benzimidazolone compound shows little to no retention on a C18 column, eluting in the solvent front. How can I improve its retention?
Answer: This occurs because the compound is too polar and has a higher affinity for the polar mobile phase (like water/acetonitrile) than the non-polar C18 stationary phase.[4] Here’s how to improve retention:
-
Increase Mobile Phase Polarity: Start with a very high aqueous content (e.g., 95-100% water or buffer) and run a very shallow gradient of organic solvent (acetonitrile or methanol). Ensure your C18 column is "aqueous stable" or "end-capped" to prevent phase collapse in highly aqueous conditions.[4]
-
Adjust Mobile Phase pH: The pH of the mobile phase is critical. For basic benzimidazolones, using a low pH (2.5-4.0) with formic acid or trifluoroacetic acid (TFA) will protonate the analyte, which can sometimes increase retention and improve peak shape by suppressing silanol interactions.[4][7]
-
Use Alternative Stationary Phases:
-
Embedded Polar Group (EPG) Columns: These columns have polar groups (e.g., amides) embedded in the alkyl chains, which provides an alternative mechanism for retaining polar compounds.[4]
-
Phenyl-Hexyl Columns: These offer different selectivity through π-π interactions with the benzimidazolone aromatic ring.[4]
-
Shorter Alkyl Chain Columns: A C8 or C4 column is less hydrophobic than a C18 and may provide better retention for very polar molecules.[8]
-
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica, amide, or diol) with a high organic, low aqueous mobile phase.[4][5]
Compound Stability and Recovery Issues
Question: I suspect my benzimidazolone is decomposing on the silica gel column, leading to low recovery and new, unexpected spots on TLC. How can I confirm this and prevent it?
Answer: Benzimidazoles and related heterocycles can be unstable on acidic silica gel.[9]
-
Confirming Instability: Perform a simple stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new streak or spot appears originating from the baseline spot, your compound is likely degrading on silica.[3]
-
Prevention Strategies:
-
Deactivate Silica: As mentioned previously, use a basic modifier like triethylamine in your eluent to neutralize the silica.[9]
-
Switch to a Milder Stationary Phase: Use neutral alumina, Florisil, or switch to reverse-phase chromatography where the stationary phase is much less reactive.[3]
-
Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.
-
Alternative Purification: If all else fails, consider non-chromatographic methods like recrystallization or sublimation, as many benzimidazoles are thermally stable.[10]
-
Question: My final product is persistently colored (yellow/brown) even after chromatography. How can I remove these impurities?
Answer: Persistent color often comes from highly conjugated or oxidized impurities.
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration through a pad of Celite before allowing the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.[9]
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor or exclude them from the crystal lattice.[11]
Data & Protocols
Table 1: Comparison of Chromatographic Modes for Polar Benzimidazolones
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Common Challenges |
| Normal Phase (NP) | Silica Gel, Alumina | Hexane/EtOAc, DCM/MeOH | Good for less polar analogues. | Strong retention, peak tailing/streaking, compound degradation for polar compounds.[1][3][9] |
| Reverse Phase (RP) | C18, C8, Phenyl-Hexyl | Water/Acetonitrile, Water/Methanol (often with acid/buffer) | Excellent for polar and ionizable compounds; good peak shapes.[12] | Poor retention for very polar, non-ionic compounds (elutes at void).[4] |
| HILIC | Bare Silica, Amide, Diol | High Acetonitrile (>80%) with Aqueous Buffer | Excellent retention for very polar compounds that are not retained by RP.[5] | Sensitive to water content; requires long equilibration times. |
| Ion Exchange (IEX) | Anion or Cation Exchange Resin | Aqueous buffers with a salt gradient | Highly selective for charged compounds. | Only applicable to ionizable benzimidazolones; requires salt removal post-purification.[13] |
Experimental Protocol: Reverse-Phase Flash Chromatography of a Polar Benzimidazolone
This protocol provides a general procedure for purifying a polar, basic benzimidazolone derivative using an automated flash chromatography system with a C18 column.
-
Sample Preparation:
-
Dissolve the crude compound in a minimum amount of a strong solvent like DMSO, DMF, or methanol.
-
Adsorb the dissolved sample onto a small amount of C18 silica or Celite. This is known as "dry loading."
-
Thoroughly dry the adsorbent under high vacuum to remove the loading solvent. This prevents solvent effects that can ruin the separation.
-
-
Column and Solvent Preparation:
-
Column: Select a C18 flash column appropriate for your sample size.
-
Mobile Phase A: Deionized water with 0.1% formic acid (for improved peak shape and MS compatibility).[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Ensure all solvents are filtered and degassed.
-
-
Chromatography Execution:
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Load the dried sample onto the column.
-
Begin the elution gradient. A shallow gradient is often best for polar compounds.
-
Example Gradient:
-
0-2 CV: 5% B (Isocratic hold)
-
2-15 CV: Gradient from 5% to 50% B
-
15-17 CV: Gradient from 50% to 100% B (Column Wash)
-
17-20 CV: 100% B (Hold)
-
-
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).[15]
-
-
Fraction Analysis and Work-up:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the fractions using TLC or analytical HPLC/LC-MS.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final solid product. This is often necessary as water can be difficult to remove completely by evaporation.
-
Visual Guides
Figure 1: Troubleshooting workflow for common benzimidazolone purification issues.
Figure 2: Decision guide for selecting an appropriate purification technique.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. benchchem.com [benchchem.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Benzimidazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile. This resource offers troubleshooting advice and frequently asked questions to address challenges that may be encountered during experimental work, with a focus on scaling up the production of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction: The reaction may not have reached completion. - Poor quality starting materials: Impurities in the 3,4-diaminobenzonitrile or N,N'-carbonyldiimidazole (CDI) can inhibit the reaction. - Suboptimal reaction conditions: The temperature, solvent, or reaction time may not be ideal. - Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. - Purify Starting Materials: Ensure the purity of starting materials. Recrystallize or purify them if necessary. - Optimize Conditions: Systematically vary the reaction temperature, solvent, and time to identify optimal conditions. Consider screening different solvents such as THF, DMF, or acetonitrile. - Control Stoichiometry: Use a precise 1:1 molar ratio of the diamine to CDI to minimize side reactions. |
| Formation of Multiple Products/Side Products | - Reaction with atmospheric moisture: CDI is highly sensitive to moisture and can decompose. - Formation of urea byproducts: Excess CDI can react with the product or other intermediates. - Oxidation of starting material: 3,4-diaminobenzonitrile is susceptible to oxidation. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. - Controlled Addition: Add the CDI solution slowly to the solution of the diamine to maintain a low concentration of CDI and minimize side reactions. - Degassed Solvents: Use degassed solvents to minimize oxidation of the starting material. |
| Difficulty in Product Purification | - Similar polarity of product and impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography difficult. - Presence of colored impurities: Oxidation of the starting material can lead to colored impurities that are challenging to remove. | - Recrystallization: Explore different solvent systems for recrystallization to purify the product without the need for column chromatography, which can be challenging to scale. - Activated Carbon Treatment: To remove colored impurities, treat a solution of the crude product with activated carbon before filtration and crystallization. - Acid-Base Extraction: As benzimidazoles have a basic nitrogen atom, consider an acid-base extraction to separate them from non-basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method for the synthesis of this compound is the cyclization of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF) at room temperature.[1]
Q2: The reported yield for the CDI-mediated synthesis is low (around 24%). What are the primary reasons for this, and how can it be improved for scale-up?
A2: The low yield can be attributed to several factors, including incomplete reactions, side reactions due to the high reactivity of CDI, and challenges in purification. To improve the yield for scale-up, consider the following:
-
Reaction Optimization: Systematically optimize reaction parameters such as temperature, concentration, and reaction time.
-
Alternative Reagents: Explore alternative, less reactive carbonylating agents like urea or triphosgene, which may offer better control and higher yields on a larger scale. The reaction with urea, for instance, is a common method for preparing benzimidazolones.[2]
-
Purification Strategy: Develop a robust purification method that avoids column chromatography, such as recrystallization from a suitable solvent system.
Q3: What are some common byproducts in the CDI-mediated synthesis of 2-oxo-benzimidazoles?
A3: Common byproducts can include unreacted starting materials, imidazole (a byproduct of the CDI reaction), and urea derivatives formed from the reaction of CDI with the product or other amine intermediates. The formation of these byproducts can be minimized by careful control of stoichiometry and reaction conditions.
Q4: Are there alternative, more scalable synthesis routes to this compound?
A4: Yes, alternative routes that may be more amenable to scale-up include:
-
Reaction with Urea: Heating 3,4-diaminobenzonitrile with urea at elevated temperatures is a common and often higher-yielding method for the synthesis of 2-oxo-benzimidazoles. This method avoids the use of moisture-sensitive and highly reactive reagents like CDI.[2]
-
Reaction with Phosgene or Phosgene Equivalents: While effective, the use of phosgene is hazardous and requires specialized equipment. Triphosgene is a safer alternative that can be used for the cyclization.
Q5: How can I monitor the progress of the reaction effectively?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Developing a reliable TLC system is a crucial first step in optimizing the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound using N,N'-Carbonyldiimidazole (CDI)
This protocol is based on a reported laboratory-scale synthesis.[1]
Materials:
-
3,4-Diaminobenzonitrile
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Acetone
-
Hexane
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
To this solution, add N,N'-carbonyldiimidazole (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane as the eluent to obtain this compound as an off-white solid.
Protocol 2: Alternative Synthesis using Urea
This protocol provides a potentially more scalable alternative to the CDI method.
Materials:
-
3,4-Diaminobenzonitrile
-
Urea
-
High-boiling solvent (e.g., ethylene glycol or sulfolane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzonitrile (1.0 eq) and urea (1.5-2.0 eq).
-
Add a high-boiling solvent to the flask.
-
Heat the reaction mixture to 130-150 °C and maintain this temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
Data Presentation
| Synthesis Method | Key Reagents | Solvent | Temperature | Reported Yield | Purification Method | Scalability Considerations |
| Method 1 | 3,4-Diaminobenzonitrile, CDI | THF | Room Temp. | 24%[1] | Column Chromatography | Moisture sensitivity of CDI, low yield, and chromatographic purification are challenging for scale-up. |
| Method 2 | 3,4-Diaminobenzonitrile, Urea | Ethylene Glycol | 130-150 °C | Potentially higher | Recrystallization | More robust reagents, higher temperatures require careful control, non-chromatographic purification is advantageous for scale-up. |
Visualizations
References
preventing byproduct formation in benzimidazole synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in benzimidazole synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzimidazole synthesis?
A1: Common byproducts can include N-alkylated or N-acylated isomers, bis-benzimidazoles, and products arising from incomplete cyclization or over-oxidation of the starting materials. The specific byproducts depend heavily on the chosen synthetic route and reaction conditions.
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a critical role in directing the reaction pathway. For instance, certain acidic catalysts might promote side reactions, while others, like specific supported catalysts or ionic liquids, can offer higher selectivity and reduce byproduct formation by providing a controlled reaction environment.
Q3: What is the impact of reaction temperature on the synthesis?
A3: Temperature control is crucial. Excessively high temperatures can lead to the degradation of starting materials or products and may promote the formation of undesired side products. Conversely, a temperature that is too low can result in slow or incomplete reactions.
Q4: Can the solvent system affect the purity of the final benzimidazole product?
A4: Absolutely. The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates and potentially favoring one reaction pathway over another. The choice of solvent can also impact the ease of product purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Benzimidazole | • Incomplete reaction. • Degradation of starting materials or product. • Formation of multiple byproducts. | • Increase reaction time or temperature moderately. • Use a milder catalyst or reaction conditions. • Optimize the stoichiometry of reactants. |
| Formation of N-substituted Byproducts | • Lack of regioselectivity in the cyclization step. • Presence of multiple reactive sites on the diamine. | • Employ a protecting group strategy for one of the amine functionalities. • Utilize a catalyst known for high regioselectivity. |
| Presence of Unreacted o-Phenylenediamine | • Insufficient amount of the coupling partner (aldehyde or carboxylic acid). • Incomplete cyclization. | • Adjust the stoichiometry to use a slight excess of the aldehyde or carboxylic acid. • Increase reaction time or consider a more efficient catalyst. |
| Difficulty in Product Purification | • Similar polarity of the product and byproducts. • Presence of residual catalyst or starting materials. | • Optimize the chromatographic separation method (e.g., column chromatography with different solvent systems). • Consider recrystallization from a suitable solvent system. |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a common method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde.
Materials:
-
o-Phenylenediamine derivative
-
Aldehyde derivative
-
Catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Sodium bisulfite (for workup)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the o-phenylenediamine derivative (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde derivative (1-1.2 equivalents) to the solution.
-
Add the catalyst (0.1-0.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, add a solution of sodium bisulfite to quench any unreacted aldehyde.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visual Guides
Caption: Simplified reaction pathway in benzimidazole synthesis.
Caption: A logical workflow for troubleshooting benzimidazole synthesis.
analytical techniques for monitoring the purity of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"
Technical Support Center: 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the purity of "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial step for assessing the purity of a newly synthesized batch of this compound?
A1: A simple Thin Layer Chromatography (TLC) analysis is an excellent first step for a qualitative assessment.[1][2] It can quickly reveal the presence of major impurities. Following TLC, a proton Nuclear Magnetic Resonance (¹H-NMR) spectrum should be acquired. This provides structural confirmation and can help identify residual solvents or significant organic impurities.[3][4]
Q2: What are the most common impurities to expect during the synthesis of this compound?
A2: Common impurities often include unreacted starting materials, such as 3,4-diaminobenzonitrile and 1,1'-carbonyldiimidazole, or related intermediates.[5][6] Side-products from incomplete cyclization or other side reactions may also be present. Residual solvents used during the reaction or purification (e.g., THF, acetone, hexane) are also common.[6]
Q3: Which analytical technique is most suitable for accurately quantifying the purity?
A3: For precise and accurate quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[7] Alternatively, quantitative NMR (qNMR) is a powerful, non-destructive method that can determine purity without needing a specific reference standard for the impurities.[8][9]
Q4: How can I identify an unknown impurity detected in my sample?
A4: The most effective technique for identifying unknown impurities is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[10][11] This method provides the accurate mass of the impurity, allowing for the generation of its molecular formula.[12] Tandem mass spectrometry (MS/MS) can then be used to fragment the molecule, offering clues to its structure.[10] For unambiguous structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[10]
Q5: Are there any specific challenges when analyzing benzimidazole derivatives?
A5: Yes, benzimidazole derivatives can be prone to poor peak shape (tailing) in HPLC due to their polarity and potential for interaction with residual silanols on the column stationary phase.[5] This can often be mitigated by using a modern, end-capped column and adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase. Their relatively low volatility generally makes them unsuitable for Gas Chromatography (GC) without derivatization.[13]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My chromatogram shows a split or tailing peak for the main compound. What could be the cause and how do I fix it? A:
-
Possible Causes:
-
Column Contamination/Degradation: The inlet frit may be partially blocked, or the stationary phase at the head of the column may be compromised.
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[14]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Secondary Interactions: The basic nitrogen atoms in the benzimidazole ring may be interacting with acidic silanol groups on the silica support.
-
-
Solutions:
-
Flush the Column: Reverse the column (disconnect from the detector) and flush with a strong solvent.[15] If this fails, replace the column.
-
Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume.
-
Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
-
Modify Mobile Phase: Add a competing acid like 0.1% formic acid to the mobile phase to protonate the analyte and minimize silanol interactions.[12] Lowering the mobile phase pH can often improve peak symmetry for basic compounds.[15]
-
Q: The retention time of my analyte is inconsistent between injections. What should I check? A:
-
Possible Causes:
-
System Leaks: A loose fitting can cause pressure fluctuations and affect the flow rate.
-
Inadequate Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before injection.[16]
-
Mobile Phase Composition Change: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase composition.[17]
-
Temperature Fluctuations: The column temperature can significantly impact retention time.[16]
-
-
Solutions:
-
Check for Leaks: Inspect all fittings for any signs of leakage.
-
Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[16]
-
Prepare Fresh Mobile Phase: Prepare mobile phase accurately, preferably by weight, and keep reservoirs capped.[17] Ensure it is properly degassed.[14]
-
Use a Column Oven: A thermostatted column oven is essential for reproducible retention times.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The peaks in my ¹H-NMR spectrum are broad. How can I improve the resolution? A:
-
Possible Causes:
-
Sample Aggregation: The compound may be aggregating at higher concentrations.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
-
Solutions:
-
Dilute the Sample: Re-run the analysis with a more dilute sample.
-
Filter the Sample: Pass the sample through a small plug of celite or a syringe filter to remove particulate matter.
-
Re-shim the Spectrometer: Perform a careful shimming procedure before acquiring the spectrum.
-
Data Presentation: Comparison of Key Analytical Techniques
| Technique | Primary Purpose | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-UV | Purity determination, Quantification | 0.01 - 0.1% (relative to main peak) | Robust, precise, widely available, excellent for quantification with a standard.[7] | Requires a chromophore, may not resolve all impurities from the main peak. |
| LC-MS | Impurity identification, Quantification | 1 - 100 ng/mL | High sensitivity and selectivity, provides molecular weight information for impurity identification.[7][10] | Mobile phase must be MS-compatible (no non-volatile buffers), quantification can be less precise than UV without isotopic standards.[12] |
| qNMR | Absolute purity determination, Quantification | ~0.1 - 1% (w/w) | Provides absolute purity without a reference standard for the analyte, non-destructive, serves for both identification and purity.[8][9] | Less sensitive than HPLC, requires a high-purity internal standard, higher initial instrument cost. |
| DSC | Purity of highly crystalline solids | >98% (w/w) | Fast, requires small sample amount, provides information on melting point and polymorphism.[18] | Only applicable to crystalline solids, less accurate for lower purity levels, can be affected by moisture.[19] |
| TGA | Measurement of residual solvents and water | ~0.1% (w/w) | Accurately quantifies volatile content like water and residual solvents.[18] | Does not distinguish between different volatile components, provides no information on non-volatile organic impurities. |
Experimental Protocols
HPLC-UV Method for Purity Determination
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute as necessary.
-
Purity Calculation: Purity is typically calculated using area percent normalization, assuming all impurities have the same response factor as the main peak. For higher accuracy, use a reference standard and calculate relative response factors.
LC-MS Method for Impurity Identification
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).[12]
-
LC Conditions: Use the same HPLC method as described above, as the mobile phase is MS-compatible.
-
MS Parameters (Example for ESI source):
-
Ionization Mode: Positive and Negative (run in both modes to ensure detection of all impurities).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per instrument recommendation.
-
Acquisition Mode: Full scan mode (e.g., m/z 100-1000) for initial detection. For structural information, use data-dependent MS/MS or auto MS/MS, which triggers fragmentation on detected peaks.[12]
-
qNMR Method for Absolute Purity Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): A high-purity (>99.9%) compound with a simple spectrum and peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as the analyte is soluble in DMSO.[6]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the analyte into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H-NMR spectrum.
-
Crucially, set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Visualizations
Caption: General workflow for purity analysis of a new compound.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
Caption: Logical diagram for selecting the appropriate analytical technique.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. toref-standards.com [toref-standards.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. hpst.cz [hpst.cz]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. ijnrd.org [ijnrd.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tsijournals.com [tsijournals.com]
Technical Support Center: Strategies to Enhance the Solubility of Benzimidazole-Based Compounds for Biological Testing
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the solubility of benzimidazole-based compounds in biological testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of many benzimidazole-based compounds?
A1: The low aqueous solubility of benzimidazole compounds primarily stems from their chemical structure. The benzimidazole core is an aromatic, bicyclic system that is largely hydrophobic.[1] Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating high permeability but low solubility, which can be a significant rate-limiting step for their absorption.[2]
Q2: What are the most common strategies to enhance the solubility of benzimidazole compounds for biological assays?
A2: Several strategies can be employed to improve the solubility of benzimidazole-based compounds. These can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to enhanced dissolution.[2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous state, which is more soluble than the crystalline form.[4][5][6]
-
-
Chemical Modifications:
-
Salt Formation: Converting the benzimidazole compound into a salt can significantly improve its solubility and dissolution rate.[2][7]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in-vivo is a highly effective strategy.[8][9][10][11]
-
-
Formulation Approaches:
-
pH Adjustment: The solubility of weakly basic benzimidazoles can be pH-dependent. Lowering the pH of the buffer can increase solubility.[1][12]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the assay buffer can increase the compound's solubility.[1][5]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can dramatically increase its aqueous solubility.[2][13][14]
-
Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[5]
-
Q3: How much can these strategies improve the solubility of benzimidazole compounds?
A3: The degree of solubility enhancement varies depending on the specific compound and the strategy employed. For instance, nanosuspension of albendazole increased its aqueous solubility by 118.3 times.[15] The prodrug approach for thiabendazole resulted in a 300-fold increase in water solubility.[8] Salt formation with hydrochloric acid increased albendazole's solubility over 1000-fold in distilled water.[7] Complexation of albendazole with hydroxypropyl-β-cyclodextrin led to a 1058-fold increase in solubility.[14]
Troubleshooting Guide
Q1: My benzimidazole compound is soluble in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A1: This is a common issue known as "crashing out" and is due to the compound's low aqueous solubility.[1] Here’s a step-by-step approach to troubleshoot this problem:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 1% and preferably at 0.5% or lower, as high concentrations can be toxic to cells and interfere with the assay.[12]
-
Use Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, PEG300/400) into your final assay buffer at a concentration of 1-5%. Always include a vehicle control with the same co-solvent concentration.[1][12]
-
Adjust pH: Since benzimidazoles are often weakly basic, their solubility can increase in more acidic conditions.[12] If your assay permits, try lowering the pH of your buffer.
-
Warm the Solution: Gently warming the stock solution to 37°C for 10-15 minutes and vortexing thoroughly can help redissolve any precipitate before further dilution.[1]
-
Consider Formulation Strategies: If the above steps are not sufficient, you may need to consider more advanced formulation strategies like using cyclodextrins or creating a solid dispersion.
Q2: I am seeing inconsistent results in my biological assays, which I suspect is due to poor solubility. How can I confirm this?
A2: Inconsistent results are a common consequence of poor compound solubility. To confirm if this is the issue, you can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in DMSO and then adding them to your aqueous assay buffer. After a short incubation, you can visually inspect for precipitation or use a plate reader to measure light scattering (nephelometry) to quantify the solubility limit under your specific assay conditions.[16]
Q3: Can the type of buffer I use affect the solubility of my benzimidazole compound?
A3: Yes, the buffer system can influence solubility. Some buffer components may interact with your compound. It is advisable to test the solubility of your compound in different buffer systems (e.g., phosphate-buffered saline, TRIS) to identify the most suitable one for your experiment.[1]
Data Presentation: Solubility Enhancement of Benzimidazole Compounds
The following tables summarize the quantitative data on the improvement of benzimidazole solubility using various techniques.
Table 1: Solubility Enhancement of Albendazole (ABZ)
| Technique | Carrier/Method | Fold Increase in Solubility | Reference |
| Nanosuspension | Acid-base bottom-up method | 118.3 | [15] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 155.5 | [4] |
| Cyclodextrin Complexation | β-Cyclodextrin | 223 | [14] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058 | [14] |
| Cyclodextrin & Polymer | HPβCD and PVP-k30 | 1412 | [14] |
| Salt Formation | Fumaric Acid (in pH 7.4 buffer) | 575 | [7] |
| Salt Formation | D-Tartaric Acid (in pH 7.4 buffer) | 600 | [7] |
| Salt Formation | Hydrochloric Acid (in pH 7.4 buffer) | 1425 | [7] |
Table 2: Solubility Enhancement of Other Benzimidazoles
| Compound | Technique | Carrier/Method | Fold Increase in Solubility | Reference |
| Thiabendazole | Prodrug | N-alkoxycarbonyl derivatives | Up to 12 | [8] |
| Thiabendazole | Prodrug | N-(4-amino-methylbenzoyl)oxymethyl derivative | 300 | [8] |
| Fenbendazole | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512 | [14] |
Experimental Protocols
1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the gold standard shake-flask method.[17][18]
-
Objective: To determine the equilibrium solubility of a benzimidazole compound in an aqueous buffer.
-
Materials:
-
Benzimidazole compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker incubator set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of the solid benzimidazole compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in a shaker incubator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10-15 minutes to separate the undissolved solid.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical method.
-
2. Protocol for In-Vitro Dissolution Testing
This protocol is adapted from standard dissolution testing procedures.[2]
-
Objective: To evaluate the in-vitro release profile of a benzimidazole compound from a formulated product (e.g., solid dispersion, nanosuspension).
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Media:
-
pH 1.2 (Simulated Gastric Fluid, without pepsin)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)
-
-
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically between 50-75 rpm.
-
Place one dosage form of the formulated benzimidazole compound into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved compound using a suitable analytical method.
-
Visualizations
Caption: Experimental workflow for enhancing and testing benzimidazole solubility.
Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.
Caption: Decision tree for troubleshooting benzimidazole compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. internationaljournal.org.in [internationaljournal.org.in]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Benzimidazole Precursors in Synthesis: 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile versus Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The choice of starting material is a critical decision in the synthesis of benzimidazole-based compounds, profoundly impacting the efficiency, scalability, and overall cost of the process. This guide provides an objective comparison between using a pre-functionalized precursor, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile , and traditional synthetic routes starting from more fundamental precursors like o-phenylenediamine.
At a Glance: Key Differences in Synthetic Strategy
The primary distinction between these approaches lies in the timing of the benzimidazole core formation and its subsequent functionalization. Utilizing This compound involves the late-stage modification of a pre-formed, functionalized benzimidazolone ring. In contrast, traditional methods build the benzimidazole ring from acyclic precursors, such as o-phenylenediamine and an aldehyde or carboxylic acid, followed by any necessary functional group manipulations.
This fundamental difference leads to distinct advantages and disadvantages in terms of the number of synthetic steps, overall yield, and the accessibility of diverse final products.
Comparative Synthesis Data
To illustrate the practical implications of precursor selection, let's consider the synthesis of a hypothetical N-substituted benzimidazolone target molecule. The following tables summarize typical experimental data for two divergent synthetic pathways.
Route 1: Late-Stage N-Alkylation of this compound
This approach begins with the synthesis of the pre-functionalized precursor, followed by its N-alkylation.
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Yield (%) | Reference |
| 1a | Synthesis of Precursor | 3,4-Diaminobenzonitrile | N,N'-Carbonyldiimidazole, THF, rt, 16h | 24 | [1] |
| 1b | N-Alkylation | This compound, Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 70-90 (typical) | [2] |
| Overall | Two-step synthesis | 3,4-Diaminobenzonitrile | 17-22 (calculated) |
Route 2: Multi-step Synthesis from o-Phenylenediamine
This traditional route involves the formation of the benzimidazole ring from basic precursors, followed by functionalization.
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Yield (%) | Reference |
| 2a | Benzimidazole Formation | o-Phenylenediamine, Carboxylic Acid | Acid catalyst (e.g., p-TsOH), High Temperature | 75-95 | [3] |
| 2b | Functional Group Interconversion (if necessary) | Substituted Benzimidazole | Varies depending on desired functional group | 70-90 (typical) | |
| 2c | N-Alkylation | Functionalized Benzimidazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 70-90 (typical) | [2] |
| Overall | Multi-step synthesis | o-Phenylenediamine | 37-77 (calculated) |
Data Summary and Analysis:
| Parameter | This compound Route | Traditional o-Phenylenediamine Route |
| Number of Steps | Fewer (for N-substituted derivatives) | More |
| Overall Yield | Potentially lower due to initial precursor synthesis | Potentially higher, depending on the efficiency of each step |
| Precursor Availability | Specialized, may require synthesis | Readily available and cost-effective |
| Versatility | Excellent for rapid diversification at the N-position | Highly versatile for substitutions on the benzene and imidazole rings |
| Reaction Conditions | Often milder for N-alkylation | Can involve harsh conditions (e.g., high temperatures, strong acids) |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Materials: 3,4-Diaminobenzonitrile, N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Acetone, Hexane.
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
Add N,N'-Carbonyldiimidazole (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane as the eluent to yield this compound as an off-white solid.
-
Protocol 2: Representative Synthesis of a 2-Substituted Benzimidazole from o-Phenylenediamine and an Aldehyde [3]
-
Materials: o-Phenylenediamine, Aromatic Aldehyde, p-Toluenesulfonic acid (p-TsOH), Ethanol.
-
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.
-
Visualizing the Synthetic Pathways and Applications
The choice of synthetic route is often dictated by the desired final product and its intended application. For instance, many benzimidazole derivatives are potent 5-HT3 receptor antagonists, a class of drugs used to manage nausea and vomiting, particularly in chemotherapy patients.
Caption: Comparative workflows for synthesizing N-substituted benzimidazolones.
The mechanism of action for 5-HT3 receptor antagonists involves blocking the action of serotonin at the 5-HT3 receptor, which is a ligand-gated ion channel.
Caption: Mechanism of 5-HT3 receptor antagonists.
Conclusion and Recommendations
The choice between utilizing This compound and traditional precursors like o-phenylenediamine is context-dependent and should be guided by the specific goals of the synthesis.
-
For rapid lead optimization and the generation of libraries of N-substituted analogs , the use of a pre-functionalized precursor such as This compound offers a significant advantage in terms of step-economy. Although the initial synthesis of the precursor may have a low yield, the subsequent high-yielding N-alkylation can make this an attractive route for medicinal chemistry programs.
-
For large-scale synthesis and when cost is a primary driver , the traditional route starting from inexpensive and readily available o-phenylenediamine is often more practical. While this approach may involve more synthetic steps, the potential for higher overall yields and the low cost of starting materials can make it more economically viable for manufacturing.
-
For the synthesis of analogs with diverse substitutions on the benzene ring , the traditional route provides greater flexibility, as a wide variety of substituted o-phenylenediamines are commercially available or can be readily synthesized.
Ultimately, a thorough evaluation of the target molecule's structure, the desired scale of the synthesis, and the available resources will determine the most appropriate and efficient synthetic strategy.
References
comparative analysis of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile" derivatives as kinase inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the emerging potential of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile derivatives as potent and selective kinase inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors. Derivatives of this scaffold have shown promising activity against various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases. This guide offers an objective comparison of these derivatives, focusing on their inhibitory potency, selectivity, and cellular effects.
Data Presentation: A Comparative Overview of Inhibitory Activity
The inhibitory potential of this compound derivatives is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50) against specific kinase targets. The following table summarizes the available quantitative data for a key derivative of this class.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) |
| 1 | Tankyrase 1 (TNKS1) | 29 | 19 |
| Tankyrase 2 (TNKS2) | 6.3 | 19 |
Compound 1: 1-(trans-3-(4-(2-Chlorophenyl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile
Signaling Pathways and Experimental Workflow
To contextualize the action of these inhibitors and the methodologies used for their evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the inhibitory activity of this compound derivatives.
Biochemical Tankyrase Inhibition Assay (Chemiluminescent Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against Tankyrase enzymes.
Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2 enzyme.
-
Histone-coated 96-well plates.
-
Biotinylated NAD+.
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 4 mM MgCl2, 0.01% Brij-35).
-
Test compounds dissolved in DMSO.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme Reaction: To each well of the histone-coated plate, add the test compound dilution, followed by the Tankyrase enzyme.
-
Initiation: Initiate the reaction by adding the biotinylated NAD+ substrate mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Wash the plate to remove unreacted NAD+. Add Streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose chains on the histone.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Assay (Luciferase Reporter Assay)
This protocol describes a method to assess the inhibitory effect of compounds on the Wnt/β-catenin signaling pathway in a cellular context.
Materials:
-
A cancer cell line with a constitutively active Wnt pathway (e.g., COLO-320DM) stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPflash).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Cell Lysis and Signal Detection: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Cell Proliferation Assay (e.g., Resazurin-based)
This protocol is used to determine the effect of the inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Resazurin-based cell viability reagent.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for a prolonged period, typically 72 hours.
-
Viability Measurement: Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship of 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Analogs as Protein Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile analogs, with a focus on their activity as protein kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this core have shown significant potential in targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the relationships between chemical structure and biological activity to aid in the rational design of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
Recent studies have highlighted the importance of the 5-cyano substituent on the benzimidazole ring for potent kinase inhibition. In a key study, a series of 2-aminobenzimidazole derivatives were synthesized and evaluated as inhibitors of Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase implicated in cancer and neurodegenerative diseases. While these analogs feature a 2-amino group instead of a 2-oxo group, the SAR findings related to substitutions on the benzimidazole core, particularly at the 5-position, provide valuable insights for the design of this compound analogs.
The data below, extracted from a study on 2-amidobenzimidazole derivatives, demonstrates the impact of various substituents on the benzimidazole ring on the inhibitory activity against CK1δ. The most potent compound in this series, featuring a 5-cyano group, exhibited nanomolar efficacy.[1]
| Compound ID | R (Substitution on Benzimidazole Ring) | IC50 (µM) for CK1δ Inhibition |
| 23 | 5-CN | 0.0986 |
| 13 | H | >50 |
| 14 | 5-F | 1.34 |
| 15 | 5-Cl | 1.13 |
| 16 | 5-Br | 1.07 |
| 17 | 5-I | 1.01 |
| 18 | 5-CH3 | 1.25 |
| 19 | 5-CF3 | 1.09 |
| 20 | 5-NO2 | 1.18 |
| 21 | 5-OCH3 | 1.45 |
| 22 | 5-SO2CH3 | 1.29 |
| 24 | 5-COOH | >50 |
| 25 | 5-CONH2 | 1.87 |
| 26 | 5-OH | >50 |
| 30 | 5-(1,2,4-triazol-1-yl) | 2.59 |
| 31 | 5-(tetrazol-5-yl) | 1.54 |
Key SAR Observations:
-
Crucial Role of the 5-Cyano Group: The presence of a cyano (CN) group at the 5-position of the benzimidazole ring resulted in a dramatic increase in inhibitory potency against CK1δ, with an IC50 value in the nanomolar range (98.6 nM).[1] This highlights the 5-cyano moiety as a key pharmacophore for this class of inhibitors.
-
Impact of Other 5-Substituents: While various other substituents at the 5-position, including halogens, methyl, trifluoromethyl, and nitro groups, conferred low micromolar activity, none matched the potency of the 5-cyano analog.[1]
-
Unfavorable Substituents: Analogs with hydrogen, carboxylic acid, or hydroxyl groups at the 5-position were largely inactive.[1]
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay (Example: CK1δ)
This section details a representative experimental protocol for evaluating the inhibitory potential of benzimidazole derivatives against a protein kinase, based on the methodology used for CK1δ.[1]
Principle:
The assay quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. An effective inhibitor will reduce kinase activity, leading to less ATP consumption. The remaining ATP is then detected using a luciferase-based system, where the luminescent signal is directly proportional to the ATP concentration. A higher luminescent signal indicates greater inhibition of the kinase.[2]
Materials and Reagents:
-
Recombinant human CK1δ (e.g., GST-tagged, truncated)
-
Casein from bovine milk (as substrate)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer from a stock solution in DMSO.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
10 µL of the test compound solution (or DMSO for control).
-
10 µL of the enzyme solution (CK1δ).
-
20 µL of the assay buffer containing the casein substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships and processes described, the following diagrams are provided.
Caption: SAR of 5-Substituted Benzimidazole Analogs on CK1δ Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 2-Oxo-Benzimidazole Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. The benzimidazole core, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] A particularly promising subset of this family is the "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile" derivatives. This guide provides a comparative overview of the biological activities of these and structurally related compounds, supported by experimental data and detailed protocols to aid in the evaluation and development of new therapeutic agents.
While specific experimental data for derivatives of the "this compound" core is limited in publicly accessible literature, this guide draws comparisons from closely related 2-oxo-benzimidazole and other benzimidazole analogs to highlight their therapeutic promise, particularly in the realms of anticancer and antimicrobial applications.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[2][3] These mechanisms include the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.[2][4]
Comparative Efficacy of Benzimidazole Derivatives
The cytotoxic activity of various benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. A lower IC50 value indicates a more potent compound.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Oxadiazole | Compound 4r | A549 (Lung Carcinoma) | 0.3 | [5] |
| Compound 4s | A549 (Lung Carcinoma) | 1.6 | [5] | |
| Compound 4r | MCF-7 (Breast Adenocarcinoma) | 0.5 | [5] | |
| Compound 4r | PANC-1 (Pancreatic Carcinoma) | 5.5 | [5] | |
| N-substituted Benzimidazole Acrylonitrile | Compound 30 | Various Cancer Cell Lines | 0.2 - 0.6 | [6] |
| Compound 41 | Various Cancer Cell Lines | 0.2 - 0.6 | [6] | |
| 2-Aryl Benzimidazole | Compound 5a | HepG-2 (Hepatocellular Carcinoma) | ~2 | [7] |
| Compound 5e | HepG-2 (Hepatocellular Carcinoma) | ~2 | [7] | |
| Benzimidazole-Triazole Hybrid | Compound 6i | MCF-7 (Breast Cancer) | 0.028 | [8] |
| Compound 10e | MCF-7 (Breast Cancer) | 0.024 | [8] |
Antimicrobial Activity: Combating Pathogenic Threats
In an era of growing antimicrobial resistance, the development of new classes of antimicrobial agents is a critical global health priority. Benzimidazole derivatives have shown considerable promise as potent antibacterial and antifungal agents.[9] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Comparative Efficacy of Benzimidazole Derivatives
The antimicrobial potency of various benzimidazole derivatives has been tested against a panel of pathogenic bacteria and fungi.
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| N-((1H-benzoimidazol-1-yl) methyl)-... | Compound 5i | M. leutus | <7.81 | [9] |
| Compound 5i | E. coli | <7.81 | [9] | |
| Compound 5g | A. fumigatus | 7.81 | [9] | |
| Compound 5i | A. fumigatus | 7.81 | [9] | |
| 5-nitro-2-aryl substituted-1H-benzimidazole | Library (1a-1j) | Gram-positive & Gram-negative bacteria, Fungi | Not specified | [10] |
| Thiadiazole-containing Benzimidazole | Compound 14 | S. aureus, E. coli, B. pumilus | Not specified | [4] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of benzimidazole derivatives are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
A primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization .[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Another significant mechanism is the inhibition of protein kinases , which are critical regulators of cell growth, proliferation, and survival.[11] Benzimidazole derivatives have been identified as inhibitors of several key kinases implicated in cancer, including:
-
Platelet-Derived Growth Factor Receptor (PDGFR) [7]
The inhibition of these kinases can block tumor angiogenesis, proliferation, and metastasis.
Caption: Anticancer mechanisms of benzimidazole derivatives.
Antimicrobial Mechanisms
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for many novel derivatives are still under investigation, some have been shown to target bacterial proteins like DNA gyrase subunit B and penicillin-binding protein 1a .[4]
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT assay workflow for cytotoxicity screening.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Agar Plates: Prepare a series of agar plates containing serial two-fold dilutions of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface.
Caption: Agar dilution workflow for MIC determination.
Conclusion
The 2-oxo-benzimidazole scaffold and its broader benzimidazole family represent a rich source of biologically active compounds with significant therapeutic potential. While further research is needed to elucidate the specific activities and mechanisms of "this compound" derivatives, the comparative data presented here for related structures strongly supports their continued investigation as promising candidates for the development of novel anticancer and antimicrobial drugs. The provided experimental protocols offer a standardized framework for the systematic evaluation of these and other novel chemical entities.
References
- 1. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 2. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic efficacy for producing 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key intermediate in pharmaceutical research. Below, we detail the available synthetic routes, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Routes
Our analysis focuses on the well-documented CDI route, for which conflicting yield reports have been noted.
Data Presentation
| Route | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Purity |
| 1 | 3,4-Diaminobenzonitrile | N,N'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | 16 hours | Room Temperature | 24%[1][2] | Not Specified |
| 2 | 3,4-Diaminobenzonitrile | N,N'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | 16 hours | 20°C | 98%[2] | Not Specified |
Note: The significant discrepancy in reported yields for what appears to be the same reaction (Route 1 vs. Route 2) warrants careful consideration. Route 1 is well-documented with a detailed experimental protocol, while the claim of a 98% yield in Route 2 lacks a comprehensive experimental description and may represent an optimized, yet less detailed, procedure.
Experimental Protocols
Route 1: Synthesis via N,N'-Carbonyldiimidazole (CDI) with 24% Yield[1][2]
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
3,4-Diaminobenzonitrile
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Hexane
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
Under an argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.
-
To this solution, add N,N'-carbonyldiimidazole (1.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of 40% acetone in hexane as the eluent.
-
The final product is obtained as an off-white solid.
Mandatory Visualization
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
References
spectroscopic analysis for the confirmation of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile" structure
A Comprehensive Guide to the Spectroscopic Analysis for the Confirmation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Structure
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of "this compound," a significant heterocyclic compound. By presenting experimental data, detailed protocols, and comparisons with related structures, this document serves as a practical resource for the confirmation of this and similar molecular frameworks.
Introduction to Spectroscopic Analysis in Drug Discovery
Spectroscopic techniques are foundational in modern chemistry, particularly in the synthesis and characterization of novel compounds for drug discovery. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic connectivity, functional groups, and overall structure. The accurate interpretation of these spectroscopic data is crucial for verifying the identity and purity of a synthesized compound.
Spectroscopic Data for this compound
The following sections detail the available and expected spectroscopic data for the title compound. For comparative purposes, data from structurally similar benzimidazole derivatives are also presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound and a Related Compound
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration, Assignment) |
| This compound | DMSO-d₆ | 11.16 (br s, 1H, NH), 11.04 (br s, 1H, NH), 7.39 (dd, J = 8.1, 1.6 Hz, 1H, H-6), 7.30 (s, 1H, H-4), 7.06 (d, J = 8.2 Hz, 1H, H-7) |
| 2-Methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, H-4 & H-7), 7.09-7.06 (m, 2H, H-5 & H-6), 2.46 (s, 3H, CH₃) |
¹³C NMR Spectroscopy
Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Experimental Data for a Related Compound
| Compound | Solvent | Expected/Experimental Chemical Shift (δ) in ppm (Assignment) |
| This compound | DMSO-d₆ | ~155 (C=O), ~135 (C-5), ~130 (C-7a), ~125 (C-3a), ~120 (C-6), ~118 (CN), ~110 (C-4), ~105 (C-7) |
| 2-Ethyl-1H-benzo[d]imidazole | DMSO-d₆ | 156.05 (C-2), 141.02, 120.94, 115.38 (Aromatic C), 21.89 (CH₂), 12.14 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound and a Related Compound
| Compound | Functional Group | Expected/Experimental Absorption Frequency (cm⁻¹) |
| This compound | N-H stretch (amide) | 3400-3200 (broad) |
| C=O stretch (amide) | 1710-1670 (strong) | |
| C≡N stretch (nitrile) | 2260-2220 (medium) | |
| C=C stretch (aromatic) | 1600-1450 (multiple bands) | |
| 2-(2-Chlorophenyl)-1H-benzimidazole | N-H stretch | 3433 |
| C=N stretch | 1623 |
The nitrile (C≡N) stretching vibration is a key characteristic peak that should be observed in the IR spectrum of the title compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data for this compound and a Related Compound
| Compound | Ionization Method | Molecular Formula | Calculated Molecular Weight | Expected/Observed [M+H]⁺ (m/z) |
| This compound | ESI | C₈H₅N₃O | 159.14 | 160.05 |
| 2-(2-Chlorophenyl)-1H-benzimidazole | HRMS (ESI) | C₁₃H₉ClN₂ | 228.68 | 229.0527 |
The fragmentation pattern in mass spectrometry can provide valuable structural information. For the title compound, characteristic losses would include the elimination of CO and HCN.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz proton spectrometer. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.
Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.
Alternative and Complementary Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. This is the gold standard for structural confirmation but requires a suitable single crystal.
-
Elemental Analysis: Determines the elemental composition of a compound, which can be used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, HPLC coupled with a UV detector can be used to assess the purity of the compound. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification.
Conclusion
The structural confirmation of "this compound" relies on a comprehensive analysis of data from multiple spectroscopic techniques. While ¹H NMR data is available, the expected characteristics in ¹³C NMR, IR, and mass spectra, based on the analysis of related benzimidazole structures, provide a robust framework for its unambiguous identification. The combination of these techniques, along with adherence to detailed experimental protocols, ensures the accuracy and reliability of the structural assignment, a critical step in the advancement of drug discovery and development.
In Silico ADME/Tox Prediction for Derivatives of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is increasingly reliant on computational methods to predict the pharmacokinetic and toxicological properties of new chemical entities.[1][2] This in silico approach, which assesses Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox), is crucial for identifying promising drug candidates early in the development pipeline, thereby reducing the time and cost associated with preclinical and clinical trials.[3][4] Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This guide provides a comparative overview of in silico ADME/Tox predictions for hypothetical derivatives of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile," a core structure with potential for further development.
Experimental Workflow for In Silico ADME/Tox Prediction
The general workflow for conducting an in silico ADME/Tox prediction study involves several key steps, from initial compound design to data analysis and interpretation. The following diagram illustrates a typical workflow.
Caption: Workflow for in silico ADME/Tox prediction of novel compounds.
Methodologies for In Silico Prediction
The following protocols outline the steps for using common, freely available web-based tools for ADME/Tox prediction. For this guide, we will consider the parent molecule, this compound (Parent), and three hypothetical derivatives:
-
Derivative A: with a methyl group at the N1 position.
-
Derivative B: with a chloro group at the 6-position.
-
Derivative C: with a methoxy group at the 4-position.
SwissADME Prediction Protocol
SwissADME is a widely used tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7]
-
Structure Input: Navigate to the SwissADME website. Draw the chemical structures of the parent molecule and its derivatives using the provided molecular editor, or paste a list of their SMILES strings into the input box.
-
Initiate Prediction: Click the "Run" button to start the prediction process.
-
Data Collection: The results page will display various predicted parameters. For this guide, we will focus on:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Drug-Likeness: Lipinski's Rule of Five violations.
-
Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
-
pkCSM Prediction Protocol
pkCSM utilizes graph-based signatures to predict a wide range of ADMET properties.[8]
-
Structure Input: Access the pkCSM prediction server. Input the SMILES strings for each compound.
-
Select Predictions: Choose the desired ADMET parameters to predict. For this comparison, we will select:
-
Absorption: Caco-2 permeability.
-
Metabolism: CYP2D6 and CYP3A4 substrate/inhibitor prediction.
-
Toxicity: AMES toxicity and hERG I inhibitor prediction.
-
-
Run Prediction: Submit the structures for prediction.
-
Data Compilation: Record the predicted values for each parameter for all compounds.
ProTox-II Prediction Protocol
ProTox-II is a specialized server for predicting various toxicity endpoints.
-
Structure Input: Go to the ProTox-II web server. Input the SMILES strings for the parent and derivative compounds.
-
Initiate Toxicity Prediction: Start the prediction process.
-
Data Extraction: From the results, collect the following data:
-
LD50 (rat, acute oral): The predicted median lethal dose.
-
Toxicity Class: The predicted toxicity class based on the LD50 value.
-
Hepatotoxicity: Prediction of liver toxicity.
-
Carcinogenicity: Prediction of cancer-causing potential.
-
Comparative Data Analysis
The following tables summarize the predicted ADME/Tox properties for the parent molecule and its hypothetical derivatives.
Table 1: Physicochemical and Pharmacokinetic Properties (SwissADME)
| Compound | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations | PAINS Alerts |
| Parent | 159.14 | 1.15 | 79.64 | High | Yes | 0 | 0 |
| Derivative A | 173.17 | 1.55 | 79.64 | High | Yes | 0 | 0 |
| Derivative B | 193.59 | 1.86 | 79.64 | High | Yes | 0 | 0 |
| Derivative C | 189.17 | 1.03 | 88.87 | High | No | 0 | 0 |
Table 2: ADME Properties (pkCSM)
| Compound | Caco-2 Permeability (log Papp) | CYP2D6 Substrate | CYP3A4 Substrate | AMES Toxicity | hERG I Inhibitor |
| Parent | 0.95 | No | Yes | No | No |
| Derivative A | 1.05 | No | Yes | No | No |
| Derivative B | 1.12 | No | Yes | No | Yes |
| Derivative C | 0.88 | Yes | Yes | No | No |
Table 3: Toxicological Properties (ProTox-II)
| Compound | Predicted LD50 (mg/kg) | Toxicity Class | Hepatotoxicity | Carcinogenicity |
| Parent | 2000 | 4 | Inactive | Inactive |
| Derivative A | 2000 | 4 | Inactive | Inactive |
| Derivative B | 1500 | 4 | Active | Inactive |
| Derivative C | 2500 | 5 | Inactive | Inactive |
Discussion and Comparison
The in silico predictions provide valuable insights into the potential ADME/Tox profiles of the hypothetical derivatives of this compound.
-
Physicochemical Properties and Drug-Likeness: All the analyzed compounds exhibit drug-like properties according to Lipinski's Rule of Five, with no violations.[8] They all fall within acceptable ranges for molecular weight and lipophilicity. The introduction of a methoxy group in Derivative C slightly increases the TPSA, which is predicted to negatively impact its ability to cross the blood-brain barrier.[7]
-
Absorption and Distribution: All compounds are predicted to have high gastrointestinal absorption. Caco-2 permeability, an indicator of intestinal absorption, is predicted to be good for all compounds.
-
Metabolism: The parent compound and its derivatives are generally predicted to be substrates for the major drug-metabolizing enzyme CYP3A4. Derivative C is also predicted to be a substrate for CYP2D6, which could have implications for drug-drug interactions.
-
Toxicity: The parent compound and derivatives A and C are predicted to have a low toxicity profile, falling into toxicity class 4 or 5 with no predicted AMES toxicity, hepatotoxicity, or carcinogenicity. However, the introduction of a chloro group in Derivative B is predicted to induce hERG I inhibition and hepatotoxicity, raising potential safety concerns.
Conclusion
This comparative guide demonstrates the utility of in silico ADME/Tox prediction in the early stages of drug discovery.[1][9][10] Based on these computational models, Derivatives A and C appear to have more favorable ADME/Tox profiles than Derivative B. Specifically, Derivative B's potential for hERG inhibition and hepatotoxicity would warrant careful consideration and further experimental validation before proceeding with its development. It is important to note that in silico predictions are models and should always be confirmed with in vitro and in vivo experimental data.[1] Nevertheless, these computational tools are invaluable for prioritizing compounds and guiding the design of safer and more effective drug candidates.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. isca.me [isca.me]
- 8. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Oxobenzimidazole and Benzimidazole-5-carbonitrile Derivatives Against Key Protein Targets
Disclaimer: No publicly available research data was found specifically for the comparative docking scores of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile" derivatives. This guide, therefore, presents a summary of the available docking data for structurally related 2-oxobenzimidazole and benzimidazole-5-carbonitrile derivatives to provide insights into their potential as enzyme inhibitors. The presented data is collated from various studies and should be interpreted as a comparative overview of related compound classes rather than a direct analysis of the requested scaffold.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the in-silico evaluation of benzimidazole-based compounds as potential therapeutic agents.
Summary of Comparative Docking Scores
The following tables summarize the reported docking scores of various 2-oxobenzimidazole and benzimidazole-5-carbonitrile derivatives against several key protein targets implicated in diseases such as cancer and Alzheimer's. It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in docking software, force fields, and scoring functions used.
Table 1: Docking Scores of Benzimidazole Derivatives Against Kinase Targets
| Derivative Class | Specific Derivative/Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Software | Citation |
| Benzimidazole-pyrazole hybrid | Compound 28 | EGFR kinase domain (1M17) | -34.58 (binding energy) | Not Specified | [1] |
| Benzimidazole-pyrimidine hybrid | Compound 21 | Not Specified | Not Specified | Not Specified | [1] |
| Benzimidazole with sulfonamide moiety | Compound 10 | Not Specified | Not Specified | Not Specified | [1] |
| 2-methyl benzimidazole with imidazolidinone | Compound Ⅳe | EGFR | 75.5 (PLP fitness score) | GOLD suite | [2] |
| 2-substituted-5-nitro-benzimidazole | Not Specified | VEGFR-2, c-Met | Not Specified | Not Specified | N/A |
| Benzimidazole-1,3,4-oxadiazole | Compound 10 | Thymidylate Synthase | Not Specified | Not Specified | [3] |
| Benzimidazole-1,3,4-oxadiazole | Compound 14 | Thymidylate Synthase | Not Specified | Not Specified | [3] |
| 2-Phenylbenzimidazole | 2-Phenylbenzimidazole | Protein Kinase (2W96, 4C2V) | -8.2 | AutoDock Vina | [4] |
Table 2: Docking Scores of Benzimidazole Derivatives Against Other Enzyme Targets
| Derivative Class | Specific Derivative/Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Software | Citation |
| 2-Aminobenzimidazole | Compound 2e | Acetylcholinesterase (1GQR) | -10.5 | AutoDock Vina | [5] |
| 2-Aminobenzimidazole | Compound 2a | Acetylcholinesterase (1GQR) | -10.4 | AutoDock Vina | [5] |
| 2-Aminobenzimidazole | Compound 2d | Acetylcholinesterase (1GQR) | -10.3 | AutoDock Vina | [5] |
| Fluorophenyl benzimidazole | Compound 12 | Urease (4UBP) | Not Specified | Not Specified | [6] |
| Fluorophenyl benzimidazole | Compound 13 | Urease (4UBP) | Not Specified | Not Specified | [6] |
| Fluorophenyl benzimidazole | Compound 14 | Urease (4UBP) | Not Specified | Not Specified | [6] |
| Dihydroxyphenyl analogs | Compound 6-9 | Urease (4UBP) | Not Specified | Not Specified | [6] |
Experimental Protocols: Molecular Docking
The methodologies for molecular docking studies cited in the reviewed literature generally follow a standardized workflow. Below is a detailed, generalized protocol based on the information available.
1. Ligand Preparation:
-
The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software such as ChemDraw.
-
These structures are then converted to 3D format and energetically minimized using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.[7]
2. Protein Preparation:
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The co-crystallized ligand, if present, is often used to define the binding site or active site of the protein.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Schrodinger-Maestro, or GOLD suite.[2][4][8]
-
The prepared ligands are docked into the defined active site of the prepared protein.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.
4. Analysis of Docking Results:
-
The results are analyzed based on the docking score, which represents the predicted binding affinity of the ligand for the protein.[8] A more negative docking score generally indicates a more favorable binding interaction.
-
The binding mode and interactions of the ligand with the amino acid residues in the active site are visualized and analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for benzimidazole derivatives.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comparative Guide to Purity Assessment of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for assessing the purity of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. We present supporting experimental protocols and data to aid in selecting the most appropriate analytical strategy for quality control and drug development.
Introduction
The purity of pharmaceutical intermediates is a critical determinant of the final drug product's safety and efficacy. This compound (C₈H₅N₃O, Molecular Weight: 159.14 g/mol ) is a vital building block in the synthesis of various therapeutic agents.[1][2][3] Rigorous purity assessment is therefore essential to identify and quantify any process-related impurities or degradation products. This guide focuses on the two most powerful and commonly employed techniques for this purpose: HPLC and Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
Data Presentation: Purity Assessment by HPLC
The purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity 1 (3,4-diaminobenzonitrile) | 3.2 | 0.2 |
| Impurity 2 (Unknown) | 7.1 | 0.3 |
Note: Retention times are hypothetical and will vary based on the specific HPLC system and conditions.
Mass Spectrometry (MS) for Impurity Identification
While HPLC is excellent for quantification, Mass Spectrometry is unparalleled for the identification of impurities. When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for elucidating the structure of unknown impurities.
Experimental Protocol: LC-MS
The same HPLC method as described above can be coupled to a mass spectrometer.
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
Mass Spectrometer Settings:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 50-500 |
Data Presentation: Impurity Identification by LC-MS
The primary synthesis route for this compound involves the reaction of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole.[1][2] Therefore, unreacted starting materials are potential impurities.
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 160.05 | 160.1 |
| 3,4-diaminobenzonitrile (Impurity 1) | 134.06 | 134.1 |
| N,N'-carbonyldiimidazole (Impurity 3) | 163.05 | 163.1 |
Comparison of HPLC and Mass Spectrometry
| Feature | HPLC | Mass Spectrometry |
| Primary Function | Separation and Quantification | Identification and Structural Elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Resolution | High (for separating isomers) | Provides mass-to-charge ratio |
| Quantitative Accuracy | Excellent with proper calibration | Generally used for relative quantification without isotopic standards |
| Cost | Relatively lower | Higher |
| Complexity | Moderate | High |
Alternative Purity Assessment Techniques
While HPLC and MS are the primary methods, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity. However, it has lower sensitivity compared to HPLC for trace impurities.[4]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[5] It is based on the principle of melting point depression.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and detecting major impurities. It is not suitable for precise quantification.
Visualizing the Workflow
Caption: Experimental workflow for the purity assessment of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Conclusion
The purity assessment of this compound is most effectively achieved through a combination of HPLC and Mass Spectrometry. HPLC provides robust and accurate quantification of the main component and its impurities, while LC-MS is indispensable for the identification of unknown impurities. For a comprehensive characterization, especially during process development and for regulatory submissions, orthogonal techniques such as NMR and DSC can provide valuable complementary data. The choice of methodology should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the need for quantitative versus qualitative data, and available resources.
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]
- 3. 007chemicals.com [007chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparative Biological Insights into 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile and its Regioisomers Remain Elusive
The regioisomers of interest, namely 2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile, 2-oxo-2,3-dihydro-1H-benzimidazole-6-carbonitrile, and 2-oxo-2,3-dihydro-1H-benzimidazole-7-carbonitrile, have not been extensively synthesized and evaluated in parallel with the 5-carbonitrile isomer in a systematic manner. This lack of comparative data prevents a detailed, evidence-based guide on their relative performance in biological assays.
General Biological Profile of Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their structural similarity to naturally occurring purines, allowing them to interact with a wide array of biological targets. The core structure is frequently explored for the development of novel therapeutic agents. General biological activities attributed to the broader benzimidazole class of compounds include:
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes like polymerases and kinases, disruption of microtubule formation, and induction of apoptosis.
-
Antimicrobial Activity: The benzimidazole nucleus is a key component in several antifungal and antibacterial agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
-
Anti-inflammatory Activity: Certain benzimidazole derivatives have shown promise as anti-inflammatory agents, though the specific mechanisms are often varied.
-
Antiviral Activity: The structural resemblance to purine nucleosides has led to the discovery of benzimidazole-based compounds with significant antiviral properties.
The Challenge of Regioisomeric Differentiation
The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its substituents. The position of the electron-withdrawing nitrile group on the benzene ring of the 2-oxobenzimidazole scaffold is expected to significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. However, without direct experimental evidence from comparative studies, any discussion on the differential activity of the 4-, 5-, 6-, and 7-carbonitrile regioisomers would be purely speculative.
Future Research Directions
To address the current knowledge gap, dedicated research is required to synthesize and systematically evaluate the biological activities of all four regioisomers of 2-oxo-2,3-dihydro-1H-benzimidazole-carbonitrile. Such studies should ideally include:
-
Comparative in vitro assays: Evaluating the cytotoxicity against a panel of cancer cell lines, and determining the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by each regioisomer to understand the basis for any observed differences in activity.
-
Structure-Activity Relationship (SAR) analysis: Correlating the positional changes of the nitrile group with the observed biological activities to build a predictive model for future drug design.
Until such comparative studies are conducted and published, a definitive guide on the relative biological activities of these specific regioisomers cannot be provided. Researchers, scientists, and drug development professionals are encouraged to pursue this area of investigation to unlock the full therapeutic potential of this promising class of compounds.
Safety Operating Guide
Navigating the Disposal of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a compound for which specific safety data may not be readily available. In such cases, a conservative approach, treating the substance as hazardous, is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol: A Step-by-Step Approach
In the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it must be treated as hazardous waste.[1] Adherence to your institution's hazardous waste management program is mandatory.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3] Incompatible wastes can react dangerously.
2. Containerization:
-
Solid Waste: Collect solid this compound, as well as contaminated items such as gloves, weigh boats, and paper towels, in a designated solid hazardous waste container.[1] This container should be a sturdy, leak-proof pail or drum.[3]
-
Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant bottle (e.g., glass or polyethylene). Do not fill the container to more than 80% capacity to allow for vapor expansion. The first rinse of any emptied container that held the compound must also be collected as hazardous waste.[2]
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated, puncture-resistant sharps container.
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[4]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.[2]
4. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[3]
-
Provide them with the accurately labeled container and any other required documentation.
Never dispose of this compound down the drain or in the regular trash. [2][5]
Quantitative Data Summary
While specific quantitative data for this compound is not available in the provided search results, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Container Fill Level | Do not exceed 80% capacity | Internal Best Practice |
| Storage Time Limit for Partially Filled Containers | Up to 1 year | [4] |
| Removal Time for Full Containers | Within 3 days | [4] |
Experimental Protocols
This document does not cite specific experiments but provides a general protocol for chemical disposal. The fundamental principle is to consult and adhere to the guidelines established by your institution's Environmental Health and Safety (EHS) department.[1] If the identity of a chemical is unknown, it must be treated as hazardous until identified.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile in a laboratory setting.
Hazard Summary and Personal Protective Equipment
Based on data from similar benzimidazole derivatives, this compound may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye and skin irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact[2]. For prolonged handling or potential for significant contact, consider double-gloving or using thicker, chemical-resistant gloves. | Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings[3][4][5]. Thicker gloves provide longer breakthrough times[6]. |
| Eye and Face Protection | Tightly fitting safety goggles are essential[1]. A face shield should be worn in addition to goggles when there is a splash hazard[2]. | To protect eyes from dust, splashes, and vapors. |
| Skin and Body Protection | A standard laboratory coat must be worn[2][7]. Consider a chemically resistant apron for procedures with a higher risk of splashes. Full-length pants and closed-toe shoes are mandatory[2]. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1][7]. | To prevent respiratory irritation from inhalation of the compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a task-specific hazard analysis.
-
PPE Check: Ensure all required PPE is available, in good condition, and worn correctly.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
Spill Kit: Locate the nearest spill kit and be familiar with its contents and use.
-
Emergency Equipment: Know the location and operation of the nearest safety shower and eyewash station.
2. Handling the Compound:
-
Weighing and Transfer: Conduct all manipulations that may generate dust, such as weighing and transferring the solid compound, within a chemical fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure adequate ventilation.
3. Post-Experiment Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Glove Removal: Remove gloves properly to avoid skin contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment. All waste generated from handling this compound must be treated as hazardous.
1. Waste Segregation and Collection:
-
Designated Container: Collect all solid waste (e.g., excess compound, contaminated wipes, and gloves) in a dedicated, properly labeled, and sealable hazardous waste container[1][7].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[1].
-
Liquid Waste: Collect any liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.
3. Empty Container Disposal:
-
Decontamination: Empty containers that held the compound must be treated as hazardous waste unless they are properly decontaminated (e.g., triple-rinsed with a suitable solvent)[1].
-
Rinsate Collection: The rinsate from decontamination is also considered hazardous waste and must be collected for proper disposal[1].
-
Final Disposal: Once decontaminated, the container can often be disposed of as non-hazardous waste, but it is crucial to puncture or otherwise render the container unusable to prevent reuse[1]. Always confirm your institution's specific policies on empty container disposal.
Quantitative Hazard Data for Related Compounds
The following table summarizes the hazard classifications for closely related benzimidazole compounds based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classifications for Analogous Benzimidazole Compounds
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1]. |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[1]. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[1]. |
| Serious Eye Irritation | Category 2 | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335 | May cause respiratory irritation. |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. business.medtecs.com [business.medtecs.com]
- 4. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 5. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
